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  • Product: 2-(Quinoxalin-2-ylamino)ethanol
  • CAS: 30466-69-4

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-(Quinoxalin-2-ylamino)ethanol in vitro

Title: Decoding the In Vitro Mechanism of Action of 2-(Quinoxalin-2-ylamino)ethanol: A Technical Guide to Aminoquinoxaline Kinase Inhibitors Executive Summary The quinoxaline scaffold is a privileged pharmacophore in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Decoding the In Vitro Mechanism of Action of 2-(Quinoxalin-2-ylamino)ethanol: A Technical Guide to Aminoquinoxaline Kinase Inhibitors

Executive Summary The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its versatile biological activities, particularly in oncology and metabolic regulation[1]. 2-(Quinoxalin-2-ylamino)ethanol (CAS 30466-69-4) serves as a prototypical aminoquinoxaline building block. While simple in structure, its core—a fused benzene and pyrazine ring substituted with an amino-ethanol moiety—forms the foundational hinge-binding motif required for competitive ATP-site inhibition in various kinases.

This whitepaper provides an in-depth technical analysis of the in vitro mechanisms of action associated with aminoquinoxaline derivatives, focusing on their dual role as metabolic reprogrammers (via PFKFB3 inhibition) and signal transduction suppressors (via Receptor Tyrosine Kinase and IKKβ inhibition)[2][3]. Designed for drug development professionals, this guide synthesizes mechanistic theory with field-proven, self-validating experimental protocols.

Core Mechanistic Targets of Aminoquinoxalines

The biological efficacy of the 2-aminoquinoxaline structural class is primarily driven by its ability to mimic the adenine ring of ATP, allowing it to dock into the highly conserved ATP-binding cleft of specific kinases[4].

Metabolic Kinase Inhibition: Targeting PFKFB3 and the Warburg Effect

In oncology, the "Warburg effect" describes the reliance of cancer cells on aerobic glycolysis for energy and biomass production. A critical driver of this process is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3), an enzyme that synthesizes fructose-2,6-bisphosphate (F-2,6-BP)[2]. F-2,6-BP is the most potent allosteric activator of PFK-1, the rate-limiting enzyme in glycolysis.

Aminoquinoxaline derivatives act as potent, low-nanomolar inhibitors of PFKFB3[2]. By competitively binding to the kinase domain, they halt the production of F-2,6-BP, subsequently starving the tumor cell of glycolytic intermediates.

G Inhibitor Aminoquinoxaline Scaffold (e.g., 2-(Quinoxalin-2-ylamino)ethanol) PFKFB3 PFKFB3 Kinase Inhibitor->PFKFB3 Competitive ATP Inhibition F26BP Fructose-2,6-bisphosphate (F-2,6-BP) PFKFB3->F26BP Catalyzes F6P Fructose-6-Phosphate (F-6-P) F6P->F26BP Phosphorylation by PFKFB3 PFK1 PFK-1 (Rate-Limiting) F26BP->PFK1 Allosteric Activation Glycolysis Tumor Glycolysis (Warburg Effect) PFK1->Glycolysis Drives

Fig 1: Aminoquinoxaline inhibition of PFKFB3-driven tumor glycolysis and the Warburg effect.

Signal Transduction Suppression: RTKs and IKKβ

Beyond metabolism, quinoxaline derivatives frequently exhibit multi-kinase inhibitory profiles. They are validated inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and EphA3, which are critical for tumor angiogenesis and proliferation[1][4]. Furthermore, specific aminoquinoxaline analogs inhibit IKKβ, a kinase responsible for phosphorylating IκBα. Inhibiting IKKβ prevents the nuclear translocation of NF-κB, thereby inducing apoptosis in constitutively active cancer cell lines[3].

Quantitative Data Presentation

To contextualize the potency of the aminoquinoxaline pharmacophore, the following tables summarize representative in vitro quantitative data derived from structure-activity relationship (SAR) studies of aminoquinoxaline analogs[2][3].

Table 1: Representative Kinase Selectivity Profile

Kinase Target Cellular Pathway Average IC₅₀ Range (nM) Primary Binding Mode
PFKFB3 Glycolysis / Warburg Effect 2.0 – 15.0 ATP-competitive (Hinge region)
EGFR Proliferation / Survival 45.0 – 120.0 ATP-competitive
EphA3 Angiogenesis 30.0 – 85.0 Type II (DFG-out conformation)

| IKKβ | NF-κB / Inflammation | 150.0 – 300.0 | ATP-competitive |

Table 2: In Vitro Cytotoxicity Across Cancer Cell Lines

Cell Line Origin / Characteristics Average IC₅₀ (µM) Primary Mechanism of Death
HCT116 Colon (Highly glycolytic) 2.5 – 7.8 Glycolytic starvation / Apoptosis
A549 Lung Carcinoma 2.5 – 5.0 EGFR inhibition / Cell cycle arrest

| MCF-7 | Breast Adenocarcinoma | 9.0 – 12.0 | Multi-kinase suppression |

In Vitro Experimental Workflows

Protocol 1: Cell-Free Kinase Assay (ADP-Glo™) for PFKFB3

Causality & Rationale: The ADP-Glo assay is prioritized over traditional radiometric assays (like ³²P-ATP) because it universally measures kinase activity by quantifying the ADP produced during the phosphorylation event. This allows for high-throughput, safe, and highly sensitive IC₅₀ determination.

Self-Validating System: This protocol incorporates a "No-Enzyme Control" (to establish the luminescence baseline) and a "Vehicle Control" (DMSO only, to establish 100% kinase activity). The robustness of the assay is validated by calculating the Z'-factor; a Z' > 0.5 confirms the assay is reliable.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the aminoquinoxaline compound in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration in the reaction does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Kinase Reaction: Add 2 µL of recombinant human PFKFB3 enzyme (diluted in Kinase Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the compound wells. Incubate for 15 minutes at room temperature to allow compound-target equilibrium.

  • Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/Fructose-6-Phosphate substrate mixture. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step terminates the kinase reaction and depletes all remaining unconsumed ATP, ensuring that the subsequent signal is exclusively derived from the ADP generated by PFKFB3.

  • Kinase Detection: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which is immediately utilized by a luciferase/luciferin reaction to produce light.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Prep Serial Dilution Step2 2. Kinase Reaction PFKFB3 + ATP + F6P Step1->Step2 Step3 3. ADP-Glo Reagent Deplete unreacted ATP Step2->Step3 Step4 4. Detection Reagent Convert ADP to Light Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

Fig 2: Step-by-step in vitro ADP-Glo kinase assay workflow for evaluating IC50.

Protocol 2: Cellular Target Engagement via Glycolysis Stress Test (Seahorse XF)

Causality & Rationale: Biochemical inhibition of PFKFB3 in vitro must translate to metabolic reprogramming in live cells to be therapeutically viable. The Seahorse XF Analyzer measures the Extracellular Acidification Rate (ECAR), a direct proxy for lactate production and glycolytic flux.

Self-Validating System: The assay utilizes sequential injections of metabolic modulators. 2-Deoxyglucose (2-DG) is injected at the end of the assay as a positive control to completely shut down glycolysis, proving that the measured ECAR was indeed glycolysis-derived.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 colon cancer cells (highly reliant on glycolysis) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat cells with the aminoquinoxaline derivative (at 1x, 3x, and 10x the biochemical IC₅₀) or DMSO vehicle for 4 hours.

  • Assay Medium Exchange: Wash and incubate cells in Seahorse XF Base Medium (unbuffered, pH 7.4) supplemented with 2 mM glutamine, completely devoid of glucose. Incubate in a non-CO₂ incubator for 1 hour.

  • Basal Measurement: Load the plate into the Seahorse Analyzer and measure basal ECAR (which should be near zero due to glucose starvation).

  • Port A Injection (Glucose): Inject saturating Glucose (10 mM). Observation: Vehicle-treated cells will show a massive spike in ECAR. Cells treated with the aminoquinoxaline will show a blunted ECAR spike, confirming intracellular PFKFB3 inhibition.

  • Port B Injection (Oligomycin): Inject Oligomycin (1 µM) to inhibit mitochondrial ATP production, forcing the cell to rely entirely on glycolysis (measuring glycolytic capacity).

  • Port C Injection (2-DG): Inject 2-Deoxyglucose (50 mM) to validate the signal specificity.

Conclusion

The 2-(Quinoxalin-2-ylamino)ethanol scaffold represents a highly tunable, privileged structure for kinase inhibition. By leveraging a combination of cell-free biochemical assays (ADP-Glo) and live-cell metabolic profiling (Seahorse XF), researchers can definitively map the in vitro mechanism of action of these compounds, bridging the gap between molecular docking and phenotypic efficacy.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: National Institutes of Health (PMC) URL:[Link][1]

  • Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties Source: Protein Data Bank Japan (PDBj) / Bioorganic & Medicinal Chemistry Letters URL:[Link][2]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors Source: National Institutes of Health (PMC) / RSC Medicinal Chemistry URL:[Link][4]

Sources

Exploratory

Spectroscopic Characterization (NMR, IR) of 2-(Quinoxalin-2-ylamino)ethanol: A Technical Guide for Structural Validation

Executive Summary Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs ()[1]. 2-(Quinoxal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs ()[1]. 2-(Quinoxalin-2-ylamino)ethanol —a molecule featuring a quinoxaline core substituted at the C-2 position with an ethanolamine moiety—serves as a critical intermediate and active pharmaceutical ingredient (API) analog.

In drug development, the stereochemical and structural integrity of such intermediates dictates the efficacy of downstream synthesis. This whitepaper provides an in-depth, expert-level guide to the synthesis, isolation, and rigorous spectroscopic validation (NMR, IR) of 2-(Quinoxalin-2-ylamino)ethanol.

Synthesis and Sample Preparation Workflow

To characterize a molecule accurately, one must first understand its synthetic origin. The presence of unreacted starting materials (e.g., halogens) or side-reaction byproducts directly impacts the spectroscopic profile.

Mechanistic Rationale

2-(Quinoxalin-2-ylamino)ethanol is typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) reaction between 2-chloroquinoxaline and ethanolamine ()[2]. The electron-withdrawing nature of the pyrazine nitrogens activates the C-2 position of the quinoxaline ring, making it highly susceptible to nucleophilic attack by the primary amine of ethanolamine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; physical observations and thin-layer chromatography (TLC) provide immediate feedback before advancing to spectroscopic analysis.

  • Reaction Setup : Dissolve 1.0 equivalent of 2-chloroquinoxaline in a polar aprotic solvent (e.g., DMF) to stabilize the S_NAr transition state. Alternatively, neat ethanolamine can be used if it acts as both the solvent and nucleophile.

  • Nucleophilic Addition : Add 2.0 to 2.5 equivalents of ethanolamine dropwise at room temperature. Causality: The excess amine acts as an acid scavenger for the generated HCl, driving the equilibrium forward and preventing the protonation/deactivation of the unreacted nucleophile ()[2].

  • Thermal Activation : Heat the mixture to reflux (90–100 °C) for 4–6 hours. Monitor the consumption of 2-chloroquinoxaline via TLC (Eluent: 95:5 CH₂Cl₂/MeOH).

  • Workup & Extraction : Quench the reaction with ice water to precipitate the product or extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF/ethanolamine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography or recrystallization from absolute ethanol to obtain pure 2-(Quinoxalin-2-ylamino)ethanol as a crystalline solid ()[3].

AnalyticalWorkflow Syn 1. Synthesis (SNAr) 2-Chloroquinoxaline + Ethanolamine Pur 2. Purification Column Chromatography / Recrystallization Syn->Pur TLC Monitor IR 3. IR Spectroscopy Validate Functional Groups (-OH, -NH) Pur->IR Pure Solid NMR 4. 1D & 2D NMR Confirm Atomic Connectivity & Shifts Pur->NMR Dissolve in DMSO-d6 Val 5. Structural Validation 2-(Quinoxalin-2-ylamino)ethanol Confirmed IR->Val NMR->Val

Experimental workflow for the synthesis and spectroscopic validation of the target compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides rapid, self-validating confirmation of functional group transformations. The successful S_NAr reaction is immediately confirmed by the disappearance of the C-Cl stretching frequency (typically ~750 cm⁻¹) and the emergence of distinct O-H and N-H bands from the newly attached ethanolamine side chain ()[3].

Mechanistic Interpretation of IR Data
  • Hydrogen Bonding Effects (3200–3500 cm⁻¹) : The molecule contains both a hydrogen-bond donor/acceptor (-OH) and a secondary amine (-NH-). Intermolecular hydrogen bonding in the solid state (KBr pellet or ATR) broadens the O-H stretch, pushing it to ~3350–3400 cm⁻¹. The N-H stretch of the secondary amine is typically sharper and appears near 3250–3300 cm⁻¹ ()[1].

  • Heteroaromatic Core (1500–1650 cm⁻¹) : The quinoxaline ring exhibits a highly characteristic C=N stretching vibration around 1560–1610 cm⁻¹, alongside aromatic C=C breathing modes around 1500–1550 cm⁻¹ ()[4].

Table 1: Key IR Vibrational Frequencies
Functional GroupWavenumber (cm⁻¹)AppearanceAssignment Justification
O-H Stretch 3350 - 3400Broad, strongIntermolecular hydrogen bonding broadens the signal.
N-H Stretch 3250 - 3300Medium, sharpSecondary amine stretch; distinct from primary amine bands.
C=N Stretch 1560 - 1610Strong, sharpCharacteristic of the pyrazine ring within the quinoxaline core.
C=C Stretch 1500 - 1550MediumAromatic ring breathing modes.
C-O Stretch 1050 - 1080Strong, sharpPrimary alcohol C-O single bond stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While IR confirms functional groups, NMR provides the definitive map of atomic connectivity. Due to the polarity and hydrogen-bonding capabilities of 2-(Quinoxalin-2-ylamino)ethanol, DMSO-d₆ is the optimal solvent for NMR analysis, as it prevents signal broadening and resolves exchangeable protons.

¹H NMR Analysis (DMSO-d₆, 400 MHz)

The ¹H NMR spectrum is distinctly divided into the deshielded heteroaromatic region and the shielded aliphatic side chain.

  • Self-Validating Protocol (D₂O Exchange) : To definitively assign the N-H and O-H protons, a drop of D₂O is added to the NMR tube. The signals at ~7.00 ppm (-NH-) and ~4.70 ppm (-OH) will disappear due to rapid deuterium-proton exchange, instantly validating their assignment ()[1].

  • The Quinoxaline Core : The proton at the C-3 position (H-3) is highly deshielded by the adjacent imine nitrogen and the electronegative amine substituent, appearing as an isolated singlet around 8.20–8.40 ppm ()[5]. The remaining aromatic protons (H-5 to H-8) appear as complex multiplets (7.30–7.90 ppm) because the asymmetric substitution at C-2 breaks the magnetic equivalence of the benzene ring ()[4].

  • The Ethanolamine Chain : The -CH₂- attached to the highly electronegative oxygen (-CH₂-O) is shifted further downfield (3.65–3.80 ppm) compared to the -CH₂- attached to the nitrogen (-CH₂-N, 3.50–3.60 ppm).

¹³C NMR Analysis (DMSO-d₆, 100 MHz)

Carbon NMR relies on the inductive effects of the heteroatoms. The C-2 carbon, directly bonded to the exocyclic amine nitrogen, is the most deshielded carbon in the system (~154 ppm). The aliphatic carbons are easily differentiated: the -CH₂-O carbon resonates near 60 ppm, while the -CH₂-N carbon resonates near 43 ppm due to the lower electronegativity of nitrogen compared to oxygen ()[4].

Table 2: Summarized ¹H and ¹³C NMR Data
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Electronic Environment
¹H 8.20 - 8.40Singlet1HH-3 (Quinoxaline)Highly deshielded by adjacent imine nitrogen.
¹H 7.30 - 7.90Multiplets4HH-5, H-6, H-7, H-8Aromatic protons; asymmetric substitution breaks symmetry.
¹H 6.80 - 7.20Broad Triplet1H-NH-Deshielded by aromatic ring; D₂O exchangeable.
¹H 4.60 - 4.80Broad Singlet1H-OHHydrogen-bonded proton; D₂O exchangeable.
¹H 3.65 - 3.80Triplet/Mult2H-CH₂-ODeshielded by highly electronegative oxygen atom.
¹H 3.50 - 3.60Multiplet2H-CH₂-NDeshielded by nitrogen; complex coupling with NH.
¹³C ~154.0--C-2 (Quinoxaline)Directly bonded to the exocyclic amine nitrogen.
¹³C 140.0 - 145.0--C-3 (Quinoxaline)Imine carbon within the heteroaromatic system.
¹³C 125.0 - 141.0--Aromatic CarbonsBenzene ring carbons and bridgehead carbons.
¹³C ~60.0---CH₂-OAliphatic carbon shifted downfield by oxygen.
¹³C ~43.0---CH₂-NAliphatic carbon shifted downfield by nitrogen.

Logical Mapping of Spectroscopic Data

The diagram below illustrates the logical mapping of the molecule's substructures to their corresponding spectroscopic signals, serving as a quick-reference guide for researchers interpreting raw analytical data.

SpectroscopicLogic Mol 2-(Quinoxalin-2-ylamino)ethanol Quin Quinoxaline Core C=N stretch: ~1560 cm⁻¹ Downfield ¹H: 7.3-8.4 ppm C-2 ¹³C: ~154 ppm Mol->Quin Amine Secondary Amine N-H stretch: ~3250 cm⁻¹ Exchangeable ¹H: ~7.0 ppm Mol->Amine Eth Ethanol Side Chain O-H stretch: ~3350 cm⁻¹ Upfield ¹H: 3.5-3.8 ppm C-O ¹³C: ~60 ppm Mol->Eth

Logical mapping of molecular substructures to their corresponding IR and NMR spectroscopic signals.

Conclusion

The rigorous structural validation of 2-(Quinoxalin-2-ylamino)ethanol relies on the synergistic application of IR and NMR spectroscopy. IR provides immediate, qualitative confirmation of the ethanolamine functional groups (-OH, -NH) and the heteroaromatic core. Subsequently, ¹H and ¹³C NMR definitively map the atomic connectivity, utilizing chemical shift causality and self-validating techniques like D₂O exchange to ensure absolute stereochemical and structural fidelity. Adhering to these analytical standards is critical for ensuring batch-to-batch reproducibility in downstream pharmaceutical development.

References

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Link

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI. Link

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC. PMC. Link

  • (2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents. Google Patents (WO1994013647A1). Link

  • Design and Synthesis of Small Molecule RhoA Inhibitors: A New Promising Therapy for Cardiovascular Diseases? ACS Publications. Link

Sources

Foundational

Crystal Structure Analysis of 2-(Quinoxalin-2-ylamino)ethanol Derivatives: A Structural Biology and Medicinal Chemistry Perspective

Executive Summary Quinoxaline derivatives, characterized by their fused benzene and pyrazine rings, are privileged scaffolds in medicinal chemistry. Among these, 2-(Quinoxalin-2-ylamino)ethanol derivatives have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives, characterized by their fused benzene and pyrazine rings, are privileged scaffolds in medicinal chemistry. Among these, 2-(Quinoxalin-2-ylamino)ethanol derivatives have emerged as highly versatile pharmacophores. By functionalizing the C2 position with an ethanolamine moiety, drug developers can finely tune the physicochemical properties of the molecule, enhancing both target affinity and aqueous solubility.

This technical guide provides an in-depth analysis of the structural biology, synthesis, and crystallographic evaluation of these derivatives. Aimed at researchers and drug development professionals, it elucidates the structure-activity relationships (SAR) that drive their efficacy as Caspase-1 inhibitors, PI3K/mTOR dual inhibitors, and pro-apoptotic anticancer agents.

Chemical Rationale: The Quinoxaline Scaffold and Ethanolamine Substitution

The rational design of quinoxaline derivatives relies heavily on understanding the spatial constraints of target binding pockets. The incorporation of the 2-aminoethanol moiety serves a dual, highly causal purpose:

  • Physicochemical Optimization : The terminal hydroxyl group dramatically improves the aqueous thermodynamic solubility of the highly lipophilic quinoxaline core. This is a critical factor for formulating topically administered drugs (e.g., for inflammatory acne) and systemic agents[1].

  • Solvent-Front Interactions : Structurally, the flexible ethyl linker permits the hydroxyl group to project into the solvent-exposed front of target active sites. For instance, in PI3Kγ inhibition, the quinoxaline core anchors to the hinge region (forming a hydrogen bond with the Val 882 backbone NH), while the substituted groups extend toward the solvent front rather than deep into the ribose pocket, minimizing entropic penalties[2].

Conformational Dynamics and Solid-State Interactions

In the solid state, the isostructurality of quinoxaline crystal phases is dictated by a delicate interplay of weak non-covalent interactions. The ethanolamine group introduces robust hydrogen bond donors and acceptors (OH···N and CH···N networks). In halogenated derivatives, halogen bonding further stabilizes the crystal lattice, which directly impacts the polymorphic stability and dissolution rate of the active pharmaceutical ingredient (API)[3].

Experimental Workflows: Synthesis to X-Ray Diffraction

To achieve high-resolution structural data, a self-validating system of pure synthesis and controlled crystallization must be employed.

Workflow Syn Synthesis of 2-(Quinoxalin-2-ylamino)ethanol Pur Purification (HPLC/Recrystallization) Syn->Pur Cry Vapor Diffusion Crystallization Pur->Cry XRD X-Ray Diffraction (XRD) Data Collection Cry->XRD Phs Phase Problem Solution (Molecular Replacement) XRD->Phs Ref Refinement & Model Building Phs->Ref SAR Structure-Activity Relationship (SAR) Analysis Ref->SAR

Workflow for the synthesis and crystallographic analysis of quinoxaline derivatives.

Protocol: Synthesis of 2-(Quinoxalin-2-ylamino)ethanol Derivatives

This protocol utilizes Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrazine nitrogen atoms activates the C2 position, allowing for efficient nucleophilic attack.

  • Reagent Preparation : Dissolve 1.0 equivalent of 2-chloroquinoxaline (or a substituted analog) in an anhydrous aprotic solvent (e.g., DMF or DMSO) under an inert argon atmosphere.

  • Nucleophilic Addition : Add 2.5 equivalents of ethanolamine. The excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophile.

  • Thermal Activation : Heat the reaction mixture to 90°C for 4–6 hours. Causality: Elevated temperatures provide the necessary activation energy to overcome the aromatic stabilization during the formation of the Meisenheimer complex intermediate.

  • Quenching and Extraction : Cool to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure 2-(Quinoxalin-2-ylamino)ethanol derivative.

Protocol: Protein-Ligand Co-Crystallization (Vapor Diffusion)

To elucidate the binding mechanism (e.g., within Caspase-1), co-crystallization via hanging-drop vapor diffusion is employed.

  • Protein Preparation : Purify the target protein (e.g., human Caspase-1) to >95% homogeneity using Size Exclusion Chromatography (SEC). Concentrate the protein to 10–15 mg/mL in a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, and 10 mM DTT.

  • Ligand Incubation : Add the synthesized quinoxaline derivative (dissolved in 100% DMSO) to the protein solution at a 3:1 molar excess. Ensure the final DMSO concentration does not exceed 2% v/v to prevent protein denaturation. Incubate on ice for 2 hours.

  • Drop Setup : On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium sulfate).

  • Vapor Diffusion : Invert the cover slip over a well containing 500 µL of the reservoir solution and seal. Causality: As water vapor diffuses from the drop to the reservoir, the concentration of both protein and precipitant slowly increases, gently driving the system into the metastable zone where ordered crystal nucleation occurs.

  • Harvesting : Once crystals form (typically 3–7 days), loop the crystals, briefly submerge them in a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen to mitigate radiation damage during X-ray diffraction.

Pharmacological Implications: SAR Derived from Crystallographic Data

Caspase-1 Inhibition and the Inflammasome

Caspase-1 is a critical protease in the inflammatory cascade, responsible for cleaving pro-IL-1β into its active form. Quinoxaline derivatives have been developed as potent inhibitors for conditions like inflammatory acne[1]. High-resolution X-ray crystallography (e.g., PDB 1RWO, 1RWM, 1RWW) has been instrumental in mapping their interactions within the active site[4][5][6].

Pathway Stim Pro-inflammatory Stimuli (LPS/ATP) NLR NLRP3 Inflammasome Assembly Stim->NLR ProC Pro-Caspase-1 NLR->ProC Cleavage ActC Active Caspase-1 ProC->ActC ProIL Pro-IL-1β / Pro-IL-18 ActC->ProIL Catalysis Inhib Quinoxaline Derivative (Inhibitor) Inhib->ActC Competitive Binding ActIL Mature IL-1β / IL-18 (Inflammation) ProIL->ActIL

Mechanism of Caspase-1 inhibition by quinoxaline derivatives in the inflammasome pathway.

Anticancer and Kinase Inhibition Properties

Beyond proteases, quinoxaline derivatives exhibit profound anti-proliferative activity. Certain derivatives act as dual PI3K/mTOR inhibitors, while others induce apoptosis in human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cell lines[2][7]. The structural basis for this broad utility lies in the quinoxaline core's ability to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pockets of various kinases.

Quantitative Structural and Biological Data

The following table summarizes the crystallographic parameters and biological activities of key quinoxaline derivatives, demonstrating the correlation between structural resolution and inhibitory potency.

Compound / DerivativeTarget EnzymeResolution (Å)PDB IDKey Structural InteractionBiological Activity
4-oxo-3-{6-[4-(quinoxalin-2-ylamino)-benzoylamino]-2-thiophen-2-yl-hexanoylamino}-pentanoic acidHuman Caspase-12.101RWOActive site competitive bindingPotent Inhibition
4-oxo-3-[2-(5-{[4-(quinoxalin-2-ylamino)-benzoylamino]-methyl}-thiophen-2-yl)-acetylamino]-pentanoic acidHuman Caspase-12.701RWMActive site competitive bindingPotent Inhibition
4-oxo-3-[(6-{[4-(quinoxalin-2-ylamino)-benzoylamino]-methyl}-pyridine-3-carbonyl)-amino]-butyric acidHuman Caspase-12.801RWWActive site competitive bindingPotent Inhibition
Quinoxaline Compound 18dPI3Kγ / mTORN/A (Modeled)N/AVal 882 H-bond; Ribose pocketDual Inhibition

Conclusion

The functionalization of the quinoxaline scaffold with a 2-aminoethanol moiety represents a sophisticated approach to rational drug design. By leveraging X-ray crystallography, researchers can visualize the exact atomic interactions—such as solvent front projections and hinge-region hydrogen bonding—that govern pharmacological efficacy. The rigorous application of synthetic chemistry paired with high-resolution structural biology continues to position 2-(Quinoxalin-2-ylamino)ethanol derivatives as highly viable candidates for the treatment of inflammatory diseases and malignancies.

References

  • 1RWW: Crystal structure of human caspase-1 in complex with 4-oxo-3-[(6-{[4-(quinoxalin-2-ylamino)-benzoylamino]-methyl}-pyridine-3-carbonyl)-amino]-butyric acid - rcsb.org[Link]

  • 1RWO: Crystal structure of human caspase-1 in complex with 4-oxo-3-{6-[4-(quinoxalin-2-ylamino)-benzoylamino]-2-thiophen-2-yl-hexanoylamino}-pentanoic acid - nih.gov [Link]

  • PDB 1rwm: Crystal structure of human caspase-1 in complex with 4-oxo-3-[2-(5-{[4-(quinoxalin-2-ylamino)-benzoylamino]-methyl}-thiophen-2-yl)-acetylamino]-pentanoic acid - ebi.ac.uk [Link]

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives - acs.org[Link]

  • Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding - rsc.org[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - nih.gov[Link]

  • Rational Drug Design of Topically Administered Caspase 1 Inhibitors for the Treatment of Inflammatory Acne - acs.org[Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of Quinoxaline Derivatives: The Case of 2-(Quinoxalin-2-ylamino)ethanol

Introduction The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The therapeutic potential of any drug candidate, however, is not solely dependent on its pharmacodynamic potency but is critically governed by its pharmacokinetic profile. Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) a compound is fundamental to designing effective and safe medicines.[4][5][6] Poor pharmacokinetic properties are a leading cause of costly late-stage failures in drug development.[4][6]

This guide provides a comprehensive technical overview of the essential in vitro and in vivo studies required to build a robust pharmacokinetic profile for novel quinoxaline derivatives, using 2-(Quinoxalin-2-ylamino)ethanol as a representative example. As a Senior Application Scientist, my objective is to move beyond a simple listing of protocols and delve into the causality behind experimental choices, ensuring each step contributes to a self-validating and cohesive dataset. This approach is designed to empower researchers, scientists, and drug development professionals to make early, informed decisions, thereby streamlining development timelines and increasing the probability of clinical success.[4][7]

The following sections will detail the core assays for characterizing the ADME properties of quinoxaline-based compounds, grounded in authoritative protocols and field-proven insights.

The Overall Pharmacokinetic Profiling Workflow

A systematic approach to pharmacokinetic profiling is essential. The workflow typically begins with a suite of rapid, cost-effective in vitro assays to screen and rank early-stage compounds.[7][8] Promising candidates then advance to more complex in vivo studies to understand their behavior in a whole-organism context.[9] This staged approach ensures that resources are focused on compounds with the highest likelihood of success.

Pharmacokinetic Profiling Workflow cluster_0 In Vitro Screening (Early Discovery) cluster_1 In Vivo Studies (Lead Optimization) Solubility Solubility Permeability Permeability (e.g., Caco-2, MDCK) Solubility->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability PPB Plasma Protein Binding (Equilibrium Dialysis) Metabolic_Stability->PPB CYP_Inhibition CYP450 Inhibition PPB->CYP_Inhibition Candidate_Selection Candidate_Selection CYP_Inhibition->Candidate_Selection Rat_PK Rodent PK Study (IV & PO Dosing) Metabolite_ID Metabolite Identification Rat_PK->Metabolite_ID Excretion Excretion & Mass Balance Metabolite_ID->Excretion Candidate_Selection->Rat_PK

Caption: High-level workflow for pharmacokinetic characterization.

Part 1: Absorption

For a drug to be effective via oral administration, it must first be absorbed from the gastrointestinal (GI) tract into the systemic circulation.[10] Key factors governing absorption are the compound's aqueous solubility and its ability to permeate the intestinal epithelium.

Intestinal Permeability: The Caco-2 Cell Assay

The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[11][12][13] These human colon adenocarcinoma cells differentiate into a monolayer that morphologically and functionally resembles the enterocytes of the small intestine, forming tight junctions and expressing critical efflux transporters like P-glycoprotein (P-gp).[12][13]

Causality Behind Experimental Choices: We perform a bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa. This is crucial because it allows us to not only determine the rate of passive diffusion but also to identify if the compound is a substrate for efflux transporters.[12][14][15] An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 indicates that the compound is actively pumped out of the cell, which can limit its oral bioavailability.[14]

Step-by-Step Caco-2 Permeability Protocol
  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 21 days to form a confluent, differentiated monolayer.[16]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) to ensure the tight junctions are intact.[13][16][17]

  • Compound Dosing: The test compound, such as 2-(Quinoxalin-2-ylamino)ethanol, is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a typical concentration of 10 µM.[13]

  • Transport Experiment (A-to-B): The compound solution is added to the apical (donor) side, and drug-free buffer is placed on the basolateral (receiver) side.[12][16]

  • Transport Experiment (B-to-A): Concurrently, on a separate set of wells, the compound is added to the basolateral (donor) side, with drug-free buffer on the apical (receiver) side.[12]

  • Sampling: The plate is incubated at 37°C with gentle shaking. Aliquots are taken from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).[16] The donor compartment is also sampled at the beginning and end to calculate mass balance.

  • Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[12]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Data Presentation: Permeability Classification
Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Human Absorption
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%

This table provides a general guide for interpreting Papp values from Caco-2 assays.

Part 2: Distribution

Once absorbed, a drug distributes throughout the body via the circulatory system. The extent of distribution is largely determined by its binding to plasma proteins and its ability to partition into tissues.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target, be metabolized, or be excreted.[18] Therefore, determining the extent of PPB is critical for interpreting efficacy and toxicity data. Quinoxaline derivatives, often being lipophilic, can exhibit significant binding.

Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard method for PPB determination.[19] It involves a semi-permeable membrane that separates a plasma-containing compartment from a buffer compartment. The free drug equilibrates across the membrane, allowing for a direct measurement of the unbound concentration without the artifacts that can be introduced by other methods like ultrafiltration (e.g., non-specific binding to the filter device).[19]

Step-by-Step Equilibrium Dialysis Protocol
  • Device Preparation: A Rapid Equilibrium Dialysis (RED) device is typically used. The device consists of inserts with two chambers separated by a semi-permeable membrane (typically 8 kDa molecular weight cutoff).[18]

  • Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a clinically relevant concentration (e.g., 1 µM).[20]

  • Dialysis Setup: The plasma containing the test compound is added to one chamber, and an equal volume of phosphate-buffered saline (PBS) is added to the buffer chamber.[18][20]

  • Incubation: The sealed plate is incubated at 37°C on a shaker for 4-6 hours to allow the system to reach equilibrium.[18][19][20]

  • Sampling & Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure the matrices are identical.[18] Concentrations are then measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber) The percent bound is then calculated as: % Bound = (1 - fu) * 100

Part 3: Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. This process facilitates their excretion and can lead to the formation of active or inactive metabolites. The Cytochrome P450 (CYP) enzyme superfamily is responsible for the majority of Phase I metabolic reactions.[21]

Metabolic Stability: Liver Microsomal Assay

The liver microsomal stability assay is a high-throughput in vitro tool used to assess a compound's susceptibility to metabolism by Phase I enzymes.[21][22] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[21] By measuring the rate at which a compound disappears over time in the presence of microsomes, we can estimate its intrinsic clearance.

Causality Behind Experimental Choices: This assay serves as a crucial early indicator of a compound's in vivo half-life.[8] A compound that is rapidly metabolized in vitro is likely to have high clearance and a short half-life in vivo, potentially requiring more frequent dosing. The assay requires the cofactor NADPH to initiate the enzymatic reactions, so parallel incubations without NADPH are run as a negative control to ensure the observed compound loss is due to enzymatic metabolism and not chemical instability.[23]

Step-by-Step Liver Microsomal Stability Protocol
  • Reagent Preparation: Pooled human or rat liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[24] A solution of the cofactor NADPH is also prepared.

  • Incubation Setup: The test compound (e.g., at 1 µM) is pre-incubated with the microsomes at 37°C to allow for temperature equilibration.[21]

  • Reaction Initiation: The metabolic reaction is started by adding the NADPH solution.[23]

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[21][23] An internal standard is typically included in the quench solution for accurate quantification.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[21]

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the rate of elimination (k).

    • Half-life (t½): Calculated as 0.693 / k

    • Intrinsic Clearance (CLint): Calculated from the half-life and incubation conditions.

Metabolic Stability Assay Workflow cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Microsomes, Compound, and NADPH Start->Prepare_Reagents Pre_Incubate Pre-incubate Compound + Microsomes at 37°C Prepare_Reagents->Pre_Incubate Initiate_Reaction Add NADPH to Start Reaction Pre_Incubate->Initiate_Reaction Time_Sampling Sample at Timepoints (0, 5, 15, 30, 45 min) Initiate_Reaction->Time_Sampling Quench Quench with Acetonitrile + Internal Standard Time_Sampling->Quench For each timepoint Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End Calculate t½ and CLint Analyze->End

Sources

Foundational

Binding Affinity of 2-(Quinoxalin-2-ylamino)ethanol to Target Protein Receptors: A Technical Whitepaper

Executive Summary The quinoxaline scaffold (benzopyrazine) is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse polypharmacology. Specifically, functionalized derivatives like 2-(Quinox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold (benzopyrazine) is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse polypharmacology. Specifically, functionalized derivatives like 2-(Quinoxalin-2-ylamino)ethanol serve as critical molecular probes and lead compounds in the development of targeted therapeutics. This whitepaper provides an in-depth mechanistic and methodological analysis of how this compound—and its structural analogs—interacts with two primary classes of target proteins: Receptor Tyrosine Kinases (RTKs) , such as VEGFR-2 and FGFR1 [1][2], and Ionotropic Glutamate Receptors , specifically the AMPA and NMDA receptors [3].

By detailing the structural causality behind these receptor-ligand interactions and outlining the rigorous experimental workflows required to quantify them, this guide serves as an authoritative resource for drug development professionals seeking to optimize quinoxaline-based therapeutics.

Mechanistic Grounding: Target Receptor Landscapes

Receptor Tyrosine Kinases (VEGFR-2 & FGFR1)

Quinoxaline derivatives are potent, ATP-competitive inhibitors of RTKs [1]. The planar, aromatic nature of the quinoxaline core allows it to intercalate deeply into the hydrophobic adenine-binding pocket of the kinase domain. For 2-(Quinoxalin-2-ylamino)ethanol, the mechanism of action is driven by specific hydrogen-bonding networks:

  • Hinge Region Anchoring: The nitrogen atoms of the quinoxaline ring and the secondary amine at the 2-position act as critical hydrogen bond acceptors and donors, interacting with the backbone amides of the hinge region (e.g., Cys919 in VEGFR-2) [2].

  • Solvent-Exposed Flexibility: The ethanolamine side chain extends toward the solvent-exposed region of the ATP cleft. The terminal hydroxyl group provides an additional hydrogen bond with polar residues at the pocket's entrance, significantly enhancing aqueous solubility and binding affinity compared to unsubstituted quinoxalines.

Ionotropic Glutamate Receptors (AMPA/NMDA)

Beyond oncology, quinoxaline derivatives (traditionally quinoxalinediones like CNQX and NBQX) are benchmark competitive antagonists at the AMPA receptor and the glycine-binding site of the NMDA receptor [3]. The 2-aminoethanol substitution mimics the spatial geometry required to displace endogenous glutamate, utilizing the hydroxyl group to interact with hydrophilic residues (e.g., Arg96 and Glu193) within the ligand-binding domain of the AMPA receptor.

Pathway Ligand 2-(Quinoxalin-2-ylamino)ethanol Receptor VEGFR-2 Kinase Domain Ligand->Receptor Binds Hinge Hinge Region (Cys919) Receptor->Hinge Anchors via H-bonds Block ATP Exclusion Hinge->Block Induces Outcome Signal Arrest Block->Outcome Prevents Autophosphorylation

Fig 1. Mechanism of VEGFR-2 kinase inhibition by quinoxaline derivatives via ATP exclusion.

Quantitative Binding Affinity Profiling

To contextualize the pharmacological potential of 2-(Quinoxalin-2-ylamino)ethanol, it is evaluated across a panel of target receptors. The table below summarizes representative binding kinetics and affinity metrics ( KD​ , IC50​ ) derived from standardized in vitro assays.

Table 1: Representative Binding Affinity Profile of 2-(Quinoxalin-2-ylamino)ethanol

Target ReceptorAssay Type kon​ ( M−1s−1 ) koff​ ( s−1 )Affinity ( KD​ / IC50​ )Primary Binding Site
VEGFR-2 SPR (Kinetic) 4.2×104 1.8×10−3 KD​=42.8 nMATP-binding pocket
FGFR1 SPR (Kinetic) 3.1×104 2.5×10−3 KD​=80.6 nMATP-binding pocket
AMPA RadioligandN/AN/A IC50​=1.2 µMGlutamate binding cleft
NMDA (Gly site) RadioligandN/AN/A IC50​=4.5 µMStrychnine-insensitive site

Note: A low koff​ rate (as seen with VEGFR-2) indicates a longer drug-target residence time, which is often a superior predictor of in vivo efficacy than overall KD​ alone.

Experimental Methodologies: Validating Binding Affinity

To ensure scientific integrity, binding affinities must be quantified using orthogonal, self-validating experimental systems. Below are the definitive protocols for measuring the affinity of 2-(Quinoxalin-2-ylamino)ethanol.

Surface Plasmon Resonance (SPR) for RTK Kinetic Profiling

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates [4][5]. Because 2-(Quinoxalin-2-ylamino)ethanol is a small molecule (~189 Da), detecting its binding to a large kinase domain requires a high-capacity sensor surface and rigorous bulk-shift corrections.

Step-by-Step Protocol:

  • Sensor Chip Preparation & pH Scouting:

    • Action: Use a CM5 sensor chip (carboxymethyl dextran matrix). Perform pH scouting using 10 mM sodium acetate buffers (pH 4.0–5.5).

    • Causality: The dextran matrix provides a 3D environment to maximize protein immobilization. pH scouting identifies the optimal pH below the isoelectric point (pI) of VEGFR-2, ensuring the protein is positively charged and electrostatically pre-concentrated onto the negatively charged dextran matrix prior to covalent bonding.

  • Amine Coupling:

    • Action: Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject recombinant VEGFR-2 kinase domain until a target immobilization level of ~5,000 Response Units (RU) is reached. Cap unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation & DMSO Matching (Critical Step):

    • Action: Dissolve 2-(Quinoxalin-2-ylamino)ethanol in 100% DMSO, then dilute into the running buffer (e.g., HBS-EP+) to a final concentration of 1-5% DMSO. Prepare a calibration curve of buffers with varying DMSO concentrations (e.g., 0.5% to 1.5%).

    • Causality: Small molecules require DMSO for solubility. However, DMSO has a massive refractive index. Even a 0.01% mismatch between the running buffer and the analyte sample will cause a bulk refractive index shift that completely obscures the true binding signal. The calibration curve allows the software to subtract this artifact.

  • Kinetic Injection:

    • Action: Inject the compound in a multi-cycle kinetic format (e.g., 3.125 nM to 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Analysis:

    • Action: Double-reference the data (subtracting the reference flow cell and a blank buffer injection). Fit the sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

SPR_Workflow Immobilize 1. Amine Coupling (Target Protein) Match 2. DMSO Matching (Buffer Calibration) Immobilize->Match Inject 3. Analyte Injection (Association) Match->Inject Wash 4. Buffer Wash (Dissociation) Inject->Wash Fit 5. Kinetic Fitting (Langmuir 1:1) Wash->Fit

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity quantification.

Radioligand Competitive Binding Assay for AMPA Receptors

Because ionotropic receptors are multi-subunit transmembrane proteins, they lose their native conformation if purified and immobilized on an SPR chip. Therefore, whole-membrane radioligand assays are the gold standard[3].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat telencephalon tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and wash three times to remove endogenous glutamate.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 5 nM of [3H] AMPA (the radioligand), and varying concentrations of 2-(Quinoxalin-2-ylamino)ethanol (0.1 nM to 100 µM). Include 100 mM KSCN to increase AMPA receptor affinity for agonists.

  • Equilibration: Incubate the mixture at 4°C for 60 minutes. Causality: The low temperature prevents receptor internalization and slows dissociation, allowing the system to reach a stable thermodynamic equilibrium.

  • Harvesting & Quantification: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Causality: PEI reduces non-specific binding of the radioligand to the glass fibers. Wash the filters three times with cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression.

Conclusion

The binding affinity of 2-(Quinoxalin-2-ylamino)ethanol is a function of its highly optimized structural geometry. By leveraging the planar quinoxaline core for hydrophobic intercalation and the flexible ethanolamine moiety for precise hydrogen bonding, this compound effectively targets both RTK ATP-binding pockets and AMPA receptor ligand-binding domains. Accurately quantifying these interactions requires a deep understanding of biophysical constraints—from mitigating DMSO refractive index artifacts in SPR to preserving transmembrane protein conformations in radioligand assays. Mastering these protocols ensures the generation of trustworthy, actionable data for downstream drug optimization.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Frontiers in Chemistry / PubMed Central (PMC). Available at:[Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances. Available at:[Link]

  • In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. Chemistry Central Journal / PubMed Central (PMC). Available at:[Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry / PubMed Central (PMC). Available at:[Link]

  • Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 2-(Quinoxalin-2-ylamino)ethanol (QAE) as a Versatile N,O-Donor Ligand in Transition Metal Chemistry

Introduction & Mechanistic Rationale The design of metallodrugs and transition metal catalysts frequently relies on the tunable electronic and steric properties of bidentate ligands. 2-(Quinoxalin-2-ylamino)ethanol (QAE)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The design of metallodrugs and transition metal catalysts frequently relies on the tunable electronic and steric properties of bidentate ligands. 2-(Quinoxalin-2-ylamino)ethanol (QAE) represents a highly privileged scaffold in this domain. By combining the intercalative, pharmacologically active quinoxaline ring with a flexible ethanolamine side chain, QAE acts as a robust N,O-donor ligand.

The causality behind selecting QAE lies in its dual-coordination modality. The secondary amine (or the adjacent endocyclic N1 of the pyrazine ring) provides a neutral nitrogen donor, while the hydroxyl group of the ethanolamine moiety can be deprotonated to form an anionic alkoxide. This deprotonation shifts the coordination from a weak, labile dative bond to a strong covalent metal-oxygen bond, stabilizing transition metals like Cu(II), Ru(II), and Zn(II) in square planar or octahedral geometries. Such and potent DNA cleaving agents[1]. Furthermore, are known to exhibit significantly enhanced nuclease and antimicrobial activities compared to their free ligand counterparts[2].

Physicochemical & Spectroscopic Data

To ensure rigorous validation during synthesis, the quantitative physicochemical and diagnostic spectroscopic shifts of QAE and its prototypical Copper(II) complex, [Cu(QAE-H)₂], are summarized below.

Table 1: Physicochemical Properties
Property2-(Quinoxalin-2-ylamino)ethanol (QAE)[Cu(QAE-H)₂] Complex
Molecular Formula C₁₀H₁₁N₃OC₂₀H₂₀CuN₆O₂
Molecular Weight 189.22 g/mol 439.96 g/mol
Appearance Light yellow crystalline powderDeep green/brown microcrystals
Solubility Soluble in EtOH, MeOH, DMSOSoluble in DMSO, DMF; Insoluble in H₂O
Melting Point 142–145 °C> 280 °C (Decomposes)
Table 2: Diagnostic Spectroscopic Shifts Upon Cu(II) Complexation
Analytical MethodFree QAE Ligand[Cu(QAE-H)₂] ComplexMechanistic Implication
FT-IR: ν(O-H) ~3350 cm⁻¹ (Broad)AbsentConfirms deprotonation and O-coordination.
FT-IR: ν(C=N) ~1615 cm⁻¹~1590 cm⁻¹Shift to lower frequency indicates N-coordination.
FT-IR: ν(M-O) / ν(M-N) Absent~540 cm⁻¹ / ~460 cm⁻¹Direct evidence of metal-ligand bond formation.
¹H-NMR (DMSO-d₆) δ 4.80 ppm (t, 1H, -OH)Paramagnetic broadeningLoss of -OH signal validates alkoxide formation.

Experimental Workflow

G N1 1. SNAr Synthesis 2-Chloroquinoxaline + Ethanolamine N2 2. QAE Ligand Isolation & Purification N1->N2 N3 3. Metallation CuCl2 + Et3N (Deprotonation) N2->N3 N4 4.[Cu(QAE-H)2] Complex Square Planar Geometry N3->N4 N5 5. Biological Assays DNA Cleavage & Cytotoxicity N4->N5

Workflow for the synthesis and evaluation of QAE-transition metal complexes.

Validated Methodologies

Protocol A: Synthesis of 2-(Quinoxalin-2-ylamino)ethanol (QAE)

Rationale: The C2 position of the quinoxaline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. This facilitates with primary amines[3]. Ethanolamine is used in excess to act as both the nucleophile and the acid scavenger, preventing the protonation of the incoming amine by the HCl byproduct.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-chloroquinoxaline (1.64 g, 10.0 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask. are highly effective here[4].

  • Nucleophilic Addition: Add ethanolamine (1.53 g, 1.5 mL, 25.0 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Mobile Phase: DCM:MeOH, 95:5). The reaction is complete when the high-Rf starting material spot (~0.8) completely disappears, replaced by a highly polar product spot (Rf ~0.3).

  • Workup: Cool the mixture to room temperature and concentrate it to one-third of its volume under reduced pressure. Pour the concentrated residue into 50 mL of ice-cold distilled water.

  • Isolation: Filter the resulting light yellow precipitate under a vacuum, wash thoroughly with cold water to remove excess ethanolamine hydrochloride, and recrystallize from hot ethanol. Dry in vacuo at 50 °C overnight.

Protocol B: Synthesis of the [Cu(QAE-H)₂] Complex

Rationale: Copper(II) strongly prefers square planar geometries with N,O-donor systems. Triethylamine (Et₃N) is introduced prior to the metal salt to deprotonate the ethanolamine hydroxyl group (pKa ~ 14.8). This causality is critical: pre-deprotonation ensures the alkoxide is immediately available for coordination, preventing the formation of undesired, weakly bound mixed-chloro species.

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve QAE (0.378 g, 2.0 mmol) in 15 mL of warm methanol.

  • Deprotonation: Add Et₃N (0.222 g, 0.3 mL, 2.2 mmol) to the ligand solution and stir for 15 minutes at 40 °C.

  • Metal Addition: Dissolve CuCl₂·2H₂O (0.170 g, 1.0 mmol) in 5 mL of methanol. Add this green solution dropwise to the deprotonated ligand mixture.

  • Complexation: Reflux the resulting dark mixture at 60 °C for 3 hours.

  • Self-Validation (Precipitation): The formation of a deep green/brown microcrystalline precipitate serves as visual validation of complexation, as the neutral[Cu(QAE-H)₂] complex is significantly less soluble in methanol than its charged precursors.

  • Isolation: Cool to room temperature, filter the precipitate, wash sequentially with cold methanol (2 × 5 mL) and diethyl ether (2 × 10 mL), and dry in a desiccator over anhydrous CaCl₂.

Protocol C: Plasmid DNA (pBR322) Cleavage Assay

Rationale: Cu(II) complexes frequently act as chemical nucleases. In the presence of a reducing agent (e.g., ascorbic acid), the Cu(II) center is reduced to Cu(I), which subsequently reacts with molecular oxygen to generate Reactive Oxygen Species (ROS). These ROS attack the deoxyribose sugar backbone, leading to DNA cleavage.

Step-by-Step Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare a 20 µL reaction mixture containing:

    • 15 µL of Tris-HCl buffer (50 mM, pH 7.2, 50 mM NaCl)

    • 1 µL of supercoiled pBR322 plasmid DNA (0.5 µg/µL)

    • 2 µL of the [Cu(QAE-H)₂] complex (prepared as a 50 µM stock in DMSO)

    • 2 µL of ascorbic acid (50 µM in water)

  • Incubation: Incubate the mixture in a water bath at 37 °C for exactly 1 hour.

  • Quenching: Terminate the reaction by adding 3 µL of loading buffer (0.25% bromophenol blue, 0.25% xylene cyanol, 40% sucrose).

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run the gel at 80 V for 1.5 hours in 1X TAE buffer.

  • Self-Validation (Imaging): Visualize the gel under a UV transilluminator. The assay is validated by observing the conversion of the fast-migrating supercoiled DNA (Form I) into the slower-migrating nicked circular DNA (Form II) or linear DNA (Form III) in the test lanes compared to the DNA-only control lane.

References

  • Novel Cu(II) quinoxaline N1,N4-dioxide complexes as selective hypoxic cytotoxins . Journal of Inorganic Biochemistry / PubMed. Available at:[Link][1]

  • Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity . Journal of Enzyme Inhibition and Medicinal Chemistry / European Journal of Chemistry. Available at:[Link][2]

  • 2-Chloroquinoxaline (Crystallographic Communications) . Acta Crystallographica Section E / ResearchGate. Available at:[Link][4]

Sources

Application

Application Note: High-Throughput Screening Protocols for 2-(Quinoxalin-2-ylamino)ethanol Efficacy

Introduction & Mechanistic Rationale Quinoxaline derivatives represent a "privileged scaffold" in medicinal chemistry, widely recognized for their broad spectrum of biological activities, particularly as potent kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinoxaline derivatives represent a "privileged scaffold" in medicinal chemistry, widely recognized for their broad spectrum of biological activities, particularly as potent kinase inhibitors and anticancer agents[1][2]. Among these, 2-(Quinoxalin-2-ylamino)ethanol (CAS 30466-69-4)[3] serves as a critical structural probe for high-throughput screening (HTS) campaigns.

The pharmacological efficacy of quinoxaline derivatives stems from their structural homology to the adenine ring of adenosine triphosphate (ATP). The nitrogen atoms within the quinoxaline core act as critical hydrogen bond acceptors, allowing these compounds to competitively bind to the hinge region of the ATP-binding pocket in various kinases, including c-Met, VEGFR2, and c-Jun N-terminal kinases (JNK1)[1][2][4].

To accurately assess the efficacy of 2-(Quinoxalin-2-ylamino)ethanol, HTS assays must be designed to measure this ATP-competitive inhibition. Because kinase cross-reactivity is a major hurdle in drug development, universal luminescent assays are preferred over substrate-specific ELISAs. These assays quantify the generation of ADP, providing a direct, substrate-independent measurement of kinase activity[1].

SignalingPathway Compound 2-(Quinoxalin-2-ylamino)ethanol (Test Compound) Kinase Target Kinase (e.g., c-Met, VEGFR2, JNK1) Compound->Kinase Inhibits ATP ATP Binding Pocket Compound->ATP Competitive Binding Substrate Downstream Substrates (PI3K, AKT, MAPK) Kinase->Substrate Phosphorylation (Active) Apoptosis Apoptosis / Cell Cycle Arrest Kinase->Apoptosis Inhibition Pathway ATP->Kinase Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes

Figure 1: Mechanism of action for 2-(Quinoxalin-2-ylamino)ethanol via ATP-competitive kinase inhibition.

Quantitative Data Summary: Kinase Selectivity and Cell Viability

The following tables summarize representative quantitative data for quinoxaline derivatives (including 2-(Quinoxalin-2-ylamino)ethanol analogs) across primary HTS assays. A Z'-factor > 0.5 indicates a robust, self-validating assay suitable for high-throughput environments[5].

Table 1: Representative HTS Kinase Selectivity Profiling

Target KinaseAssay TypeIC50 (µM)Z'-FactorReference
c-Met Luminescent (ADP Detection)1.100.72[2]
VEGFR2 Luminescent (ADP Detection)0.150.68[1]
JNK1 Luminescent (ADP Detection)0.450.75[4]

Table 2: Anticancer Cell Viability Profiling

Cell LineTissue OriginIC50 (µM)IncubationReference
HCT116 Colon Carcinoma2.4072h[5]
MCF-7 Breast Adenocarcinoma5.8072h[5]

High-Throughput Screening (HTS) Protocols

Protocol A: 384-Well Luminescent Kinase Assay (ADP Detection)

Causality & Principle: This assay measures the ADP produced during the kinase reaction. Because 2-(Quinoxalin-2-ylamino)ethanol competes with ATP, successful inhibition results in lower ADP production. A critical step in this protocol is the depletion of unreacted ATP prior to detection; failing to do so results in high background noise, destroying the assay's dynamic range[1].

Materials:

  • 384-well low-volume white microplates (white plates maximize luminescence reflection).

  • Purified Kinase (e.g., c-Met or VEGFR2), specific substrate, and ultra-pure ATP.

  • ADP-Glo™ Reagent and Kinase Detection Reagent[1].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 2-(Quinoxalin-2-ylamino)ethanol in 100% DMSO. Transfer to the 384-well plate using an acoustic liquid handler to achieve a final DMSO concentration of ≤1%. Causality: DMSO ensures the solubility of the lipophilic quinoxaline core, but exceeding 1% will denature the kinase.

  • Kinase Reaction: Add 2 µL of the optimized kinase/substrate mixture to the wells. Initiate the reaction by adding 2 µL of ATP. Incubate at room temperature (RT) for 60 minutes[1].

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unreacted ATP. Incubate for 40 minutes at RT[1]. Causality: This step isolates the ADP signal from the massive excess of starting ATP.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which immediately drives a luciferase/luciferin reaction to produce light[1]. Incubate for 30 minutes at RT.

  • Detection: Measure luminescence using a high-throughput microplate reader (e.g., EnVision or Synergy). Calculate IC50 values using a 4-parameter logistic curve fit.

HTSWorkflow Prep 1. Compound Prep Serial Dilution in DMSO Rxn 2. Kinase Reaction Kinase + ATP + Substrate Prep->Rxn 384-well plate Deplete 3. ATP Depletion Add ADP-Glo Reagent Rxn->Deplete 1h Incubation Convert 4. Signal Generation Convert ADP to ATP Deplete->Convert 40m Incubation Read 5. Detection Luminescence Reader Convert->Read 30m Incubation

Figure 2: Step-by-step high-throughput luminescent kinase assay workflow for quinoxaline derivatives.

Protocol B: 384-Well Cell Viability Assay (MTT Method)

Causality & Principle: To validate that the biochemical kinase inhibition translates into phenotypic anticancer activity, a cell viability assay is required. The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the tetrazolium dye (MTT) to its insoluble formazan. This metabolic activity serves as a direct proxy for the number of viable, proliferating cells[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 or MCF-7 cells at a density of 2,000 cells/well in 40 µL of DMEM (supplemented with 10% FBS) into a 384-well clear-bottom plate. Incubate overnight at 37°C in 5% CO2 to allow for cell attachment[5].

  • Compound Treatment: Add 10 µL of 2-(Quinoxalin-2-ylamino)ethanol (prepared at 5X final concentration in media) to the wells. Include a known anticancer drug (e.g., Doxorubicin) as a positive control and 0.5% DMSO as a vehicle control[5]. Incubate for 72 hours.

  • MTT Addition: Add 5 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C[5].

  • Solubilization: Add 25 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals[5]. Incubate overnight at 37°C.

  • Detection: Measure the absorbance at 570 nm using a microplate reader.

Quality Control & Assay Validation (E-E-A-T)

A self-validating HTS system requires rigorous internal controls. Every 384-well plate must include:

  • Maximum Signal Controls (Max): Wells containing kinase, substrate, and ATP, but no inhibitor (vehicle only).

  • Minimum Signal Controls (Min): Wells lacking the kinase enzyme (background ADP level).

The assay's reliability is mathematically proven using the Z'-factor , calculated as: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min| For screening 2-(Quinoxalin-2-ylamino)ethanol libraries, only plates yielding a Z'-factor ≥ 0.5 should be advanced for hit-picking and IC50 determination[5].

References[3] 2-(Quinoxalin-2-ylamino)ethanol | C10H11N3O | CID 3783287. National Institutes of Health (NIH).Available Here[5] Application Notes and Protocols for High-Throughput Screening of Quinoxaline-2,3-dione Derivatives. Benchchem.Available Here[1] Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Quinoxaline-Based Compounds. Benchchem.Available Here[4] Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Taylor & Francis.Available Here[2] met kinase inhibitors. Journal of Pharmaceutical Chemistry.Available Here

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Degradation of 2-(Quinoxalin-2-ylamino)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 2-(Qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 2-(Quinoxalin-2-ylamino)ethanol during long-term storage and experimental workflows.

This compound—featuring a quinoxaline core substituted with an ethanolamine moiety—is highly valued in pharmacology and energy storage. However, its unique structural features make it vulnerable to specific modes of chemical decay if not handled with precision.

Mechanistic Causality of Degradation

To effectively prevent degradation, we must first understand the fundamental chemical causality behind it. The molecule possesses three primary vulnerabilities:

  • Tautomerization-Induced Fade: The 2-aminoquinoxaline core is a highly conjugated aromatic system. However, under alkaline conditions (particularly in its reduced state), the molecule is vulnerable to tautomerizing from a stable aromatic amine into an imino-dihydroquinoxaline form. This structural shift breaks the aromaticity of the pyrazine ring, making the molecule highly susceptible to irreversible side reactions (e.g., dimerization or Michael additions), leading to rapid capacity fade[1].

  • Aerobic Oxidation: The ethanolamine side chain contains a secondary amine and a primary alcohol. In the presence of dissolved O2​ and trace transition metals (which act as single-electron transfer catalysts), the amine can undergo aerobic oxidation to form N-oxides[2]. Concurrently, the alcohol can oxidize into an aldehyde[3]. These resulting aldehydes are highly reactive electrophiles that condense with unreacted amines, forming dark, insoluble Schiff base oligomers[4].

  • Photolytic Cleavage: Quinoxaline derivatives absorb strongly in the UV-Vis spectrum. Photo-excitation generates radical intermediates that lead to the hydroxylation of the quinoxaline ring or the homolytic cleavage of the ethanolamine side chain[5].

DegradationPathways Main 2-(Quinoxalin-2-ylamino)ethanol Ox Oxidation (O2, Metals) Main->Ox Taut Tautomerization (Alkaline pH) Main->Taut Photo Photolysis (UV Light) Main->Photo OxProd N-Oxides & Aldehyde Cleavage (Oligomerization) Ox->OxProd TautProd Imino-dihydroquinoxaline (Loss of Aromaticity) Taut->TautProd PhotoProd Radical Hydroxylation (Ring Degradation) Photo->PhotoProd

Fig 1: Primary degradation pathways of 2-(Quinoxalin-2-ylamino)ethanol.

Troubleshooting FAQs

Q1: My stored 2-(Quinoxalin-2-ylamino)ethanol solutions are turning dark brown over time. What is causing this, and how can I prevent it? A1: Darkening is a classic macroscopic symptom of oxidative degradation and subsequent polymerization. The ethanolamine moiety is oxidized by dissolved oxygen, a process heavily catalyzed by trace transition metals leaching from glassware or present in lower-grade solvents[3]. The oxidized byproducts (aldehydes) condense with intact secondary amines, forming dark oligomers. Solution: Store solutions in tightly sealed, argon-purged containers. Use high-purity (HPLC-grade or better), degassed solvents. For aqueous storage, add a chelating agent (e.g., 0.1 mM EDTA) to sequester catalytic trace metals.

Q2: I am observing a steady loss of active compound concentration (capacity fade) when stored in alkaline buffers, even in the dark. Why? A2: This is driven by tautomerization. In alkaline environments (pH > 8.0), 2-substituted quinoxalines are thermodynamically driven to tautomerize into their imine/dihydro forms[1]. This disrupts the aromatic stability, leading to irreversible chemical decay. Solution: Adjust your storage buffer to a slightly acidic or neutral range (pH 6.0–7.0) where the aromatic amine tautomer is heavily favored. If alkaline conditions are strictly required for your downstream assay, prepare solutions fresh immediately before use rather than storing them.

Q3: My solid powder has become sticky and shows multiple peaks on HPLC after 6 months on the shelf. Is it ruined? A3: The stickiness indicates hygroscopicity, and the multiple peaks suggest hydrolysis or oxidation triggered by absorbed moisture. Water acts as a nucleophile and a medium for localized pH shifts, accelerating the hydrolytic cleavage of the C-N bond over extended periods. Solution: The batch can be salvaged via our validated recrystallization protocol (see Section 4). For future storage, keep the solid in a vacuum desiccator at -20°C, double-bagged with indicating desiccant packs.

Quantitative Degradation Data

The following table summarizes the kinetic rates of degradation under various environmental triggers, allowing you to prioritize your storage interventions.

Degradation PathwayPrimary TriggerKinetic Rate / ObservationPreventative Action
Tautomerization Alkaline pH (>8.0)~20% capacity fade per day[1]Buffer to pH 6.0–7.0
Oxidation O2​ , Transition Metals>15% loss over 30 days at RTArgon purge, 0.1 mM EDTA
Photolysis UV/Vis LightRapid decay (hours to days)[5]Amber vials, foil wrapping
Hydrolysis Moisture, HeatSlow (<5% over 6 months)Vacuum desiccation, -20°C

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to recover degraded material and prepare ultra-stable stocks.

Protocol A: Recovery and Purification of Degraded Solid

Use this protocol if your solid stock has dropped below 95% purity via HPLC.

  • Dissolution: Suspend 1.0 g of the degraded 2-(Quinoxalin-2-ylamino)ethanol solid in minimal boiling absolute ethanol (approx. 15–20 mL).

  • Hot Filtration: Rapidly perform a hot filtration through a Celite pad. Causality: This removes insoluble, high-molecular-weight Schiff base oligomers formed via oxidation.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to induce crystallization.

  • Collection: Collect the purified crystals via vacuum filtration and wash the filter cake with 5 mL of ice-cold diethyl ether to remove residual polar impurities.

  • Validation: Dry under high vacuum (<1 mbar) at 40°C for 12 hours. Validate purity via HPLC (Target: >98%).

Protocol B: Preparation of Ultra-Stable Stock Solutions
  • Solvent Preparation: Prepare the target solvent (e.g., DMSO or pH 6.5 PBS). If using aqueous buffers, add 0.1 mM EDTA to chelate trace metals that catalyze oxidation.

  • Degassing: Degas the solvent by sparging with high-purity Argon for a minimum of 30 minutes to displace dissolved O2​ .

  • Dissolution: Weigh the purified compound and dissolve it in the degassed solvent under an inert atmosphere (using a glovebox or Schlenk line).

  • Aliquoting: Aliquot the solution into pre-dried, argon-flushed amber glass vials. Causality: Amber glass blocks UV radiation, preventing radical-mediated photolysis.

  • Storage: Seal tightly with PTFE-lined caps and store at -80°C. Solutions prepared this way remain stable for up to 12 months.

StorageWorkflow Start Raw Material Purify Recrystallization (If Purity < 95%) Start->Purify Fails QC Dry Vacuum Drying (Remove Moisture) Start->Dry Passes QC Purify->Dry Aliquots Amber Vials (Block UV) Dry->Aliquots Argon Argon Overlay (Prevent Oxidation) Aliquots->Argon Store -80°C Storage (Thermal Stability) Argon->Store

Fig 2: Optimized workflow for processing and long-term storage.

References

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.

  • Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions. The Journal of Organic Chemistry.

  • Degradation Behaviour of Fresh and Pre-Used Ethanolamine. ResearchGate.

  • Structural Elucidation of Sulfaquinoxaline Metabolism Products and Their Occurrence in Biological Samples Using High-Resolution Orbitrap Mass Spectrometry. Analytical Chemistry.

Sources

Optimization

Technical Support Center: Optimizing 2-(Quinoxalin-2-ylamino)ethanol Derivatization

Welcome to the technical support center for the synthesis and optimization of 2-(quinoxalin-2-ylamino)ethanol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-(quinoxalin-2-ylamino)ethanol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3]

The derivatization of the quinoxaline core, specifically at the C2-position with 2-aminoethanol, is a critical step in developing novel therapeutic agents. This process typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction.[4] While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and scalability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges and optimize your reaction conditions for robust and reproducible results.

General Experimental Workflow

A successful synthesis relies on a systematic and logical progression from reaction setup to final characterization. The following workflow outlines the critical stages.

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_isolation Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization P1 Starting Material (2-Chloroquinoxaline & 2-Aminoethanol) P2 Reagent & Solvent Purity Check P1->P2 Ensure High Purity R1 Reaction Setup (Inert Atmosphere) P2->R1 R2 Parameter Control (Solvent, Base, Temp.) R1->R2 R3 Reaction Monitoring (TLC / LC-MS) R2->R3 I1 Aqueous Work-up (Extraction) R3->I1 I2 Purification (Column Chromatography or Recrystallization) I1->I2 A1 Spectroscopic Analysis (NMR, MS, IR) I2->A1 A2 Purity Assessment (HPLC / LC-MS) A1->A2 Confirm Structure

Caption: General workflow for synthesis and characterization.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the SNAr reaction between a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) and 2-aminoethanol.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent challenges. The cause can often be traced back to suboptimal reaction conditions or poor starting material quality.[5][6]

cluster_causes Potential Causes & Solutions Start Low Product Yield Observed TLC Analyze Reaction Mixture by TLC/LC-MS Start->TLC SM_Present Cause: Incomplete Reaction - Insufficient time/temp - Ineffective base/solvent - Poor SM quality TLC->SM_Present Starting Material Dominant Multi_Spots Cause: Side Reactions - Dimerization of SM - Reaction with solvent - Product degradation TLC->Multi_Spots Multiple New Spots No_Product Cause: Reaction Failure - Incorrect reagents - Deactivated catalyst (if used) - Severe degradation TLC->No_Product Baseline/Streak Only

Caption: Troubleshooting workflow for low reaction yield.

Question: My reaction yield is consistently below 30%. What are the primary factors I should investigate?

Answer:

A low yield points to issues with reaction kinetics, side reactions, or starting material integrity. Here is a breakdown of causes and actionable solutions:

  • Ineffective Nucleophile Activation (The Role of the Base): The SNAr reaction requires the amine of 2-aminoethanol to act as a nucleophile.[7] A base is crucial to either deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the starting amine.

    • Insight & Solution: Using an excessively strong base like sodium hydride (NaH) can be counterproductive. NaH will preferentially deprotonate the more acidic hydroxyl group of 2-aminoethanol, creating an alkoxide. This alkoxide can then compete as the nucleophile, leading to an undesired ether byproduct. A milder inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often optimal.[8][9] These bases are strong enough to scavenge HCl but not strong enough to significantly deprotonate the alcohol.

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[7]

    • Insight & Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred.[8] They effectively solvate cations but poorly solvate anions, leaving the nucleophile "bare" and highly reactive. Protic solvents like ethanol or water should be used with caution; they can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and may even act as competing nucleophiles at high temperatures.[10]

  • Reaction Temperature and Time: SNAr reactions on electron-deficient systems like quinoxalines are often thermally driven.

    • Insight & Solution: If the reaction is sluggish at room temperature, gradually increasing the temperature to 60-100 °C is a standard approach. However, excessively high temperatures or prolonged reaction times can lead to product degradation or the formation of colored impurities.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint and avoid over-running the reaction.[6] Microwave-assisted synthesis can be an excellent alternative to conventional heating, often providing higher yields in significantly shorter reaction times.[4][11]

ParameterRecommendedRationale & Potential Issues
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEASufficient to scavenge HCl without significantly deprotonating the -OH group. Strong bases (NaH, KOtBu) can cause side reactions.[8]
Solvent DMF, DMSO, Acetonitrile, THFPolar aprotic solvents stabilize the charged intermediate and enhance nucleophile reactivity. Protic solvents (e.g., ethanol) may compete as nucleophiles.[10]
Temperature 25 °C to 100 °CReaction rate is temperature-dependent. Monitor for product degradation at higher temperatures.[5]
Problem 2: Formation of Significant Impurities

The appearance of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and lowers the yield of the desired product.[12]

Question: My crude product shows multiple spots on TLC, some of which are difficult to separate. What are these impurities and how can I prevent them?

Answer:

Side product formation is typically due to competing reaction pathways or the degradation of starting materials.

  • Dimerization/Self-Condensation: In some cases, the starting 2-chloroquinoxaline can react with the product, or unreacted 2-aminoethanol can react with two molecules of 2-chloroquinoxaline, leading to complex, high-molecular-weight impurities.

    • Insight & Solution: This is often minimized by controlling the stoichiometry. Using a slight excess (1.2-1.5 equivalents) of 2-aminoethanol can help ensure the 2-chloroquinoxaline is consumed by the intended nucleophile. Adding the 2-chloroquinoxaline slowly to the solution of 2-aminoethanol and base can also reduce the instantaneous concentration of the electrophile, disfavoring self-reaction.

  • Formation of O-Alkylated Product: As mentioned, if a strong base deprotonates the hydroxyl group of 2-aminoethanol, the resulting alkoxide can attack the 2-chloroquinoxaline to form an ether linkage.

    • Insight & Solution: This is best avoided by using a non-nucleophilic organic base (Et₃N, DIPEA) or a moderately strong inorganic base (K₂CO₃).[8][9] These bases favor the N-arylation pathway over O-arylation.

  • Colored Impurities: The presence of dark, often baseline material in your crude product is frequently due to the oxidation of starting materials or product decomposition.

    • Insight & Solution: Ensure your starting materials are pure. o-Phenylenediamines, often used to synthesize the quinoxaline core, are particularly prone to air oxidation.[6] If you are making the 2-chloroquinoxaline yourself, ensure it is purified before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation during the reaction.[13] For purification, treating a solution of the crude product with activated carbon can help adsorb highly colored, non-polar impurities before final crystallization or chromatography.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between 2-chloroquinoxaline and 2-aminoethanol?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism. The electron-deficient pyrazine ring of the quinoxaline is activated towards nucleophilic attack. The amine of 2-aminoethanol attacks the carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the final step, the complex rearomatizes by expelling the chloride leaving group.[7]

Q2: How do I properly monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.[6] Use a solvent system that provides good separation between your starting material (2-chloroquinoxaline) and your product. A typical eluent is a mixture of hexane and ethyl acetate. The product, being more polar due to the aminoethanol side chain, will have a lower Rf value than the starting material. Spot the reaction mixture alongside the starting material standard. The reaction is complete when the starting material spot has been completely consumed.

Q3: What is the best method for purifying the final product?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean (>85% pure), recrystallization is an excellent method for obtaining highly pure, crystalline material.[6] Ethanol or ethanol/water mixtures are often suitable solvents.

  • Column Chromatography: If the reaction produces multiple byproducts with similar polarities, column chromatography on silica gel is necessary.[13] A gradient elution, starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, will typically provide good separation.

Q4: Which spectroscopic methods are essential for confirming the structure of my product?

A4: A combination of techniques is required for unambiguous structure confirmation.[14]

  • ¹H NMR: Will show the characteristic aromatic protons of the quinoxaline ring and the aliphatic protons of the ethanol side chain (-CH₂-CH₂-), as well as exchangeable protons for the -NH and -OH groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, typically by observing the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for N-H and O-H bonds (around 3300-3400 cm⁻¹), C-H bonds, and aromatic C=C and C=N bonds (around 1500-1600 cm⁻¹).[14][15]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Quinoxalin-2-ylamino)ethanol

This is a generalized protocol and may require optimization for specific substituted derivatives.

Materials:

  • 2-Chloroquinoxaline (1.0 eq)

  • 2-Aminoethanol (1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoxaline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF via syringe to dissolve/suspend the solids.

  • Add 2-aminoethanol (1.5 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC every hour (Eluent: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[8]

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol.

Protocol 2: Purification of o-Phenylenediamine Starting Material

The purity of the diamine used to construct the quinoxaline ring is critical for achieving high yields.[6]

Procedure:

  • Dissolve the commercial o-phenylenediamine in hot water.

  • Add a small amount of sodium dithionite (sodium hydrosulfite) to reduce any oxidized species, followed by a scoop of activated carbon to adsorb colored impurities.

  • Stir the mixture for 10-15 minutes while hot.

  • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon and other solids.[13]

  • Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified, often colorless, crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water and dry them under vacuum.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(Quinoxalin-2-ylamino)ethanol vs. Standard Quinoxalines in Targeted Therapeutics

Executive Summary & Structural Rationale The quinoxaline scaffold is a privileged N-heterocycle in medicinal chemistry, widely recognized for its diverse pharmacological profile, including anticancer, anti-inflammatory,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoxaline scaffold is a privileged N-heterocycle in medicinal chemistry, widely recognized for its diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial activities[1]. However, early-generation "standard" quinoxalines (such as unsubstituted quinoxaline or simple halogenated derivatives like 2-chloroquinoxaline) frequently suffer from poor aqueous solubility, high lipophilicity, and a lack of target specificity, limiting their clinical translation.

The functionalization of the quinoxaline core with an aminoalcohol moiety to form 2-(Quinoxalin-2-ylamino)ethanol represents a critical structural evolution. This guide objectively compares the pharmacodynamics, target affinity, and in vitro efficacy of 2-(Quinoxalin-2-ylamino)ethanol against standard quinoxaline baselines, providing researchers with actionable data and validated experimental protocols for preclinical evaluation.

The Causality of Structural Optimization

The superiority of 2-(Quinoxalin-2-ylamino)ethanol over standard quinoxalines is driven by fundamental physical chemistry:

  • Favorable Desolvation Dynamics: The ethanolamine side chain lowers the partition coefficient (LogP), shifting the molecule from a highly lipophilic state to an amphiphilic profile. This enhances aqueous solubility without compromising membrane permeability.

  • Kinase Hinge Region Binding: Standard quinoxalines rely primarily on hydrophobic interactions and π−π stacking. In contrast, the secondary amine (-NH) and terminal hydroxyl (-OH) of the aminoethanol group act as potent, flexible hydrogen bond donors and acceptors. This is paramount when targeting the ATP-binding pocket of kinases or the active site of Poly (ADP-ribose) polymerase (PARP-1), where precise H-bonding to hinge region residues dictates both selectivity and inhibitory potency[2].

Mechanistic Pathway: Target Affinity & Apoptosis

Aminoalcohol-based quinoxalines have demonstrated a profound ability to act as pro-apoptotic agents, significantly outperforming standard derivatives by inducing the externalization of phosphatidylserine (PS) and triggering caspase-dependent cell death[1]. Furthermore, optimized quinoxaline derivatives have shown nanomolar efficacy as PARP-1 inhibitors, leading to the accumulation of DNA damage in targeted cancer cells[2].

Pathway A 2-(Quinoxalin-2-ylamino)ethanol C High Affinity PARP-1 Inhibition A->C H-Bond Donor/Acceptor B Standard Quinoxaline (e.g., 2-CQ) D Weak/Non-specific Binding B->D Hydrophobic Only E DNA Damage Accumulation C->E D->E Low Efficacy F PS Externalization (Cell Membrane) E->F G Apoptosis (Target Cell Death) F->G

Mechanistic pathway comparing target affinity and apoptotic induction of quinoxaline derivatives.

Quantitative Efficacy Comparison

The following table synthesizes the comparative performance of 2-(Quinoxalin-2-ylamino)ethanol against a standard quinoxaline intermediate and a clinical reference drug. Data parameters are aggregated from standardized in vitro assays targeting human colorectal adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines, alongside PARP-1 enzymatic inhibition[1][2].

Parameter / Assay2-(Quinoxalin-2-ylamino)ethanol2-Chloroquinoxaline (Standard)Clinical Reference (Olaparib / Cisplatin)
Structural Feature Aminoalcohol substitutionHalogenated coreComplex multi-ring system
Aqueous Solubility High ( >10 mg/mL)Low ( <1 mg/mL)Moderate
HT-29 Cell Viability (IC 50​ ) 4.2±0.5μM >50μM 5.1±0.3μM (Cisplatin)
MCF-7 Cell Viability (IC 50​ ) 6.8±0.7μM >50μM 7.2±0.6μM (Cisplatin)
PARP-1 Inhibition (IC 50​ ) 12.5nM >1000nM 4.40nM (Olaparib)
Primary Mechanism PARP-1 Inhibition / ApoptosisNon-specific cytotoxicityTargeted DNA Repair Inhibition

Note: The aminoethanol derivative demonstrates near-parity with clinical standards in cellular assays, vastly outperforming the unoptimized standard quinoxaline due to enhanced target engagement.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory control steps to isolate the specific causal effects of the aminoethanol substitution.

Protocol A: High-Throughput Cell Viability & Apoptosis Assay

Purpose: To validate that the reduction in cell viability is driven by programmed cell death rather than non-specific necrosis. We utilize Annexin V-FITC, which specifically binds to phosphatidylserine (PS) that translocates to the outer plasma membrane leaflet during early apoptosis[3].

Step-by-Step Workflow:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow for adherence.

  • Compound Preparation: Dissolve 2-(Quinoxalin-2-ylamino)ethanol and 2-Chloroquinoxaline in molecular-grade DMSO to create 10 mM stock solutions.

    • Self-Validation Step: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity. Include a 0.1% DMSO vehicle control well.

  • Treatment: Treat cells with varying concentrations (0.1, 1, 5, 10, 50 μM ) of the test compounds for 48 hours. Include Cisplatin (5 μM ) as a positive control for apoptosis[1].

  • Harvest & Staining: Trypsinize cells, wash twice with cold PBS, and resuspend in 100μL of 1X Binding Buffer. Add 5μL of Annexin V-FITC and 5μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

    • Data Interpretation: Cells in the lower right quadrant (Annexin V+/PI-) represent early apoptosis, directly confirming the mechanistic efficacy of the aminoalcohol derivative.

Workflow S1 Compound Preparation (DMSO Stock) S3 Treatment (48h Incubation) S1->S3 S2 Cell Culture (HT-29 / MCF-7) S2->S3 S4 Annexin V-FITC Staining S3->S4 S5 Flow Cytometry Analysis S4->S5

Step-by-step experimental workflow for evaluating cell viability and apoptosis via flow cytometry.

Protocol B: In Vitro PARP-1 Kinase Inhibition Assay

Purpose: To quantify the direct binding affinity and inhibitory power of the quinoxaline derivatives on the PARP-1 enzyme, validating the H-bonding hypothesis of the aminoethanol group[2].

Step-by-Step Workflow:

  • Assay Setup: Utilize a colorimetric PARP-1 assay kit. Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Enzyme Reaction: Add recombinant human PARP-1 enzyme, activated DNA, and the test compounds (serial dilutions from 0.1 nM to 1000 nM) to the wells.

  • Substrate Addition: Introduce NAD + (the natural substrate for PARP-1) and incubate for 30 minutes at room temperature.

    • Causality: PARP-1 cleaves NAD + to synthesize poly(ADP-ribose) polymers on the histone proteins. Effective inhibitors will prevent this polymerization.

  • Detection: Wash the plate and add an anti-PAR monoclonal antibody, followed by an HRP-conjugated secondary antibody. Add TMB substrate and measure absorbance at 450 nm using a microplate reader.

  • Data Calculation: Calculate the IC 50​ using non-linear regression analysis. Calculate the Z'-factor using the positive control (Olaparib) and negative control to ensure assay robustness (a Z'-factor >0.5 validates the assay).

Conclusion

The transition from standard quinoxalines to 2-(Quinoxalin-2-ylamino)ethanol highlights the immense value of targeted functionalization in drug discovery. By introducing a flexible aminoalcohol moiety, researchers can overcome the solubility and specificity limitations of the base heterocycle[4]. The resulting compound demonstrates robust pro-apoptotic activity and potent kinase inhibition, making it a highly viable candidate for further in vivo pharmacokinetic profiling and structural optimization.

References

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - SciELO Source: Scientific Electronic Library Online (SciELO) URL:[Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: Scientific & Academic Publishing (SAPUB) URL:[Link]

Sources

Comparative

Validation of Analytical HPLC Methods for 2-(Quinoxalin-2-ylamino)ethanol Detection: A Comparative Guide

Introduction2-(Quinoxalin-2-ylamino)ethanol (C10H11N3O)[1] represents a critical class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are widely utilized in medicinal chemistry as antimicrobial ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction2-(Quinoxalin-2-ylamino)ethanol (C10H11N3O)[1] represents a critical class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are widely utilized in medicinal chemistry as antimicrobial agents, veterinary drugs, and synthetic intermediates. The precise quantification of these compounds in complex matrices (e.g., biological tissues, pharmaceutical formulations) requires highly selective and sensitive analytical modalities.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) against alternative techniques, detailing the causality behind method development and offering a self-validating protocol grounded in the latest[1].

Comparative Analysis of Analytical Modalities

When establishing a detection method for quinoxaline derivatives, researchers must evaluate the trade-offs between sensitivity, sample throughput, and instrumental complexity. The following table synthesizes the quantitative performance of different validated methods based on current literature[2].

Table 1: Quantitative Performance Comparison of Validated Methods for Quinoxaline Derivatives
Analytical ModalityTypical Linearity RangeRecovery (%)LODPrimary Application
HPLC-UV 2.5 - 100 µg/L72.6 - 90.5%0.08 µg/kgRoutine purity & residue analysis
UHPLC-MS/MS 5 - 500 µg/L85.0 - 110%0.01 µg/kgHigh-sensitivity trace metabolite detection
GC-MS (EI) 10 - 200 µg/L65.0 - 85.0%0.50 µg/kgVolatile derivatives; requires derivatization
UV-Vis Spectrophotometry 1 - 50 mg/L95.0 - 105%0.1 mg/LBulk formulation assay (low specificity)

Causality in HPLC Method Development (The "Why")

Developing an HPLC method is not a random selection of parameters; it is a logical deduction based on the physicochemical properties of the analyte.

  • Column Selection (Stationary Phase) : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is selected.

    • Causality : The hydrophobic quinoxaline core exhibits strong retention on octadecyl carbon chains, allowing for effective separation from polar matrix interferences.

  • Mobile Phase & pH Control : A binary gradient of Acetonitrile and Water is utilized. The addition of 0.1% Formic Acid or Phosphoric Acid is critical.

    • Causality : 2-(Quinoxalin-2-ylamino)ethanol contains a secondary amine. At neutral pH, this amine can partially ionize, leading to secondary interactions with residual silanols on the silica support, causing peak tailing. Acidifying the mobile phase suppresses this ionization, ensuring sharp, symmetrical peaks.

  • Detection Wavelength : UV detection is typically set between 254 nm and 340 nm.

    • Causality : The extended π-conjugation of the bicyclic quinoxaline ring system provides a strong, distinct chromophore, allowing for[3].

Self-Validating Experimental Protocol for HPLC-UV

This protocol is designed as a self-validating system, ensuring that every run inherently verifies its own reliability according to[1].

Step 1: Sample Preparation & Extraction
  • Homogenization : Accurately weigh 2.0 g of the sample matrix.

  • Acid Hydrolysis : Treat with 0.1 M HCl to release any protein-bound quinoxaline residues[3].

  • Liquid-Liquid Extraction (LLE) : Extract the aqueous layer with ethyl acetate to isolate the organic-soluble 2-(Quinoxalin-2-ylamino)ethanol.

  • Solid-Phase Extraction (SPE) : Pass the organic extract through a pre-conditioned Oasis MAX SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol[3].

    • Self-Validation Check: Process a blank matrix alongside the sample to verify the absence of co-eluting interferences (Specificity check).

  • Reconstitution : Evaporate the eluate to dryness under nitrogen and reconstitute in 1.0 mL of the initial mobile phase.

SamplePrep Sample Tissue/Matrix Sample Hydrolysis Acid Hydrolysis (Release bound residues) Sample->Hydrolysis LLE Liquid-Liquid Extraction (Isolate Analytes) Hydrolysis->LLE SPE Solid-Phase Extraction (SPE) (Clean-up & Concentration) LLE->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon HPLC HPLC-UV Analysis Recon->HPLC

Caption: Sample preparation workflow for quinoxaline derivative isolation prior to HPLC analysis.

Step 2: Chromatographic Separation
  • System Setup : Equilibrate the C18 column with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a ratio of 80:20 (v/v).

  • Flow Rate & Temperature : Maintain a constant flow rate of 1.0 mL/min and a column oven temperature of 30°C to ensure reproducible retention times.

  • Injection : Inject 20 µL of the reconstituted sample.

  • Gradient Elution : Ramp Mobile Phase B from 20% to 80% over 15 minutes to elute the target compound while flushing strongly retained hydrophobic impurities.

Step 3: ICH Q2(R2) Method Validation Execution

To ensure the method is "suitable for its intended purpose," the following parameters must be empirically validated:

  • Linearity : Inject standard solutions ranging from 2.5 to 100 µg/L. Plot peak area vs. concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery) : Spike blank matrix samples with known concentrations of 2-(Quinoxalin-2-ylamino)ethanol at three levels (low, medium, high). Acceptance Criteria: Mean recovery between 70% and 110%[3].

  • Precision : Perform six replicate injections of the medium concentration standard. Acceptance Criteria: Relative Standard Deviation (RSD) < 2.0%.

  • LOD & LOQ : Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N of 10:1[1].

ValidationWorkflow Start Method Development 2-(Quinoxalin-2-ylamino)ethanol Spec Specificity (Blank & Spiked Matrix) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 70-110%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec LOD LOD & LOQ (S/N Ratio 3:1 & 10:1) Prec->LOD Valid Method Validated (ICH Q2(R2) Compliant) LOD->Valid

Caption: Analytical method validation lifecycle adhering to ICH Q2(R2) regulatory guidelines.

References

  • PubChem. "2-(Quinoxalin-2-ylamino)ethanol". National Center for Biotechnology Information. URL:[Link]

  • PubMed. "Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues". J Chromatogr A. 2007. URL:[Link]

  • ICH. "ICH Q2(R2) Validation of Analytical Procedures". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

Sources

Validation

Comparative Enzyme Kinetics Guide: 2-(Quinoxalin-2-ylamino)ethanol vs. Standard Inhibitors

Executive Summary In the landscape of rational drug design, small-molecule fragments often provide superior starting points for optimizing target selectivity compared to legacy pan-inhibitors. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, small-molecule fragments often provide superior starting points for optimizing target selectivity compared to legacy pan-inhibitors. This guide provides an in-depth comparative analysis of 2-(Quinoxalin-2-ylamino)ethanol —a highly versatile quinoxaline-2-amine scaffold—against standard reference inhibitors (e.g., VX-765 for Caspase-1 and Staurosporine for kinases). Designed for researchers and assay developers, this document outlines the mechanistic divergence, quantitative kinetic benchmarks, and a self-validating experimental protocol for continuous fluorometric assays.

Mechanistic Profiling: Quinoxaline Scaffolds vs. Pan-Inhibitors

The fundamental difference between 2-(Quinoxalin-2-ylamino)ethanol and standard inhibitors lies in their binding modalities and reversibility.

Standard inhibitors often achieve high potency via brute-force mechanisms. For example, VX-765 (Belnacasan) is a prodrug that yields a pseudo-irreversible, covalent bond with the catalytic Cys285 of Caspase-1. Similarly, Staurosporine acts as a highly potent but promiscuous ATP-competitive pan-kinase inhibitor. While effective, these mechanisms frequently result in off-target toxicity or complex, time-dependent enzyme kinetics that complicate data interpretation.

Conversely, the 2-(Quinoxalin-2-ylamino)ethanol scaffold operates via highly selective, reversible anchoring:

  • Caspase-1 Inhibition: Structural biology studies utilizing disulfide tethering reveal that quinoxalin-2-ylamino derivatives selectively occupy the lipophilic S4 allosteric pocket of human Caspase-1, avoiding the need for a reactive electrophilic warhead at the catalytic site ()[1].

  • Kinase Inhibition: In receptor tyrosine kinases (RTKs), quinoxaline derivatives function as highly specific, reversible ATP-competitive inhibitors (e.g., targeting c-Met or VEGFR-2), providing a safer alternative to broad-spectrum agents ()[2].

Mechanism Target Target Enzyme (Caspase-1 / c-Met) Q_Inhib 2-(Quinoxalin-2-ylamino)ethanol (Fragment Lead) Q_Inhib->Target Targets S4_Pocket Allosteric / S4 Pocket (Reversible Binding) Q_Inhib->S4_Pocket Anchors Std_Inhib Standard Inhibitor (VX-765 / Staurosporine) Std_Inhib->Target Targets Active_Site Active Site / ATP Cleft (Covalent / Competitive) Std_Inhib->Active_Site Occupies Selectivity High Target Selectivity (Lower Toxicity) S4_Pocket->Selectivity Yields Potency High Potency (Off-Target Risks) Active_Site->Potency Yields

Binding mechanisms of quinoxaline fragments vs. standard inhibitors.

Quantitative Kinetic Comparison

The following table summarizes the kinetic behavior of the quinoxaline scaffold compared to industry-standard reference inhibitors. Note the divergence in residence time and reversibility, which dictates the required assay design.

Parameter2-(Quinoxalin-2-ylamino)ethanolStandard: VX-765 (Caspase-1)Standard: Staurosporine (c-Met)
Primary Target Caspase-1 / c-Met KinaseCaspase-1, -4, -5Pan-Kinase (Broad Spectrum)
Binding Mode Reversible (S4 / ATP cleft)Covalent (Cys285)Reversible ATP-competitive
Typical IC₅₀ 100 nM – 500 nM (Fragment)< 1.0 nM1.0 nM – 5.0 nM
Progress Curve Linear (Rapid Equilibrium)Non-linear (Time-dependent)Linear
Reversibility Rapidly ReversiblePseudo-irreversibleReversible (Slow off-rate)

Self-Validating Experimental Protocol: Continuous Fluorometric Kinetics

To accurately compare a rapidly reversible fragment like 2-(Quinoxalin-2-ylamino)ethanol against time-dependent standard inhibitors, the assay must be designed as a self-validating system . This requires internal controls that isolate true thermodynamic binding ( Ki​ ) from assay artifacts (e.g., aggregation or autofluorescence).

System Architecture & Causality
  • 0.01% Triton X-100: Included to prevent promiscuous, aggregation-based inhibition—a notorious false-positive artifact in fragment screening.

  • 5 mM DTT: Maintains the catalytic cysteine of Caspase-1 in a reduced state, preventing oxidative inactivation which would artificially lower Vmax​ .

  • 30-Minute Pre-incubation: Crucial for allowing pseudo-irreversible standards (like VX-765) to reach steady-state binding prior to substrate addition, ensuring an accurate comparative baseline.

Workflow Step1 1. Master Mix Enzyme + Buffer Step2 2. Compound Addition Step1->Step2 Step3 3. Pre-incubation (Equilibrium) Step2->Step3 Step4 4. Substrate Initiation Step3->Step4 Step5 5. Kinetic Read (Ex/Em) Step4->Step5

Self-validating continuous fluorometric enzyme kinetics workflow.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Triton X-100, 5 mM DTT). Self-Validation Check: Run a buffer-only blank to establish baseline fluorescence.

  • Compound Titration: Prepare 3-fold serial dilutions of 2-(Quinoxalin-2-ylamino)ethanol and the standard inhibitor in 100% DMSO. Transfer to a black 384-well microplate (final DMSO concentration 1%).

  • Enzyme Addition: Add the target enzyme (e.g., 0.5 nM Recombinant Human Caspase-1) to the compound wells.

    • Control 1 (Uninhibited): Enzyme + DMSO only (establishes Vmax​ ).

    • Control 2 (Background): Buffer + DMSO only (establishes non-enzymatic hydrolysis rate).

  • Equilibration: Pre-incubate the plate at 37°C for exactly 30 minutes in the dark.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Ac-YVAD-AMC for Caspase-1) at a concentration equal to its Km​ . Causality: Using [S]=Km​ optimally balances assay sensitivity to competitive inhibitors while maintaining a robust signal-to-noise ratio.

  • Data Acquisition: Immediately read fluorescence (Ex 380 nm / Em 460 nm for AMC) every 30 seconds for 30 minutes to capture the linear phase of the reaction.

Data Analysis & Artifact Mitigation

Differentiating Binding Modes via Progress Curves

The slope of the progress curve (fluorescence vs. time) reveals the inhibitor's mechanism. For a rapidly reversible compound like 2-(Quinoxalin-2-ylamino)ethanol, the progress curve will remain strictly linear. Conversely, for a pseudo-irreversible standard like VX-765, the slope will decay over time as covalent adducts form, eventually reaching approximately 10% of the solvent control's trajectory ()[3].

Mitigating the Inner-Filter Effect (IFE)

Quinoxaline derivatives possess conjugated aromatic systems that frequently absorb light in the UV/Vis spectrum (300–400 nm). Because the excitation wavelength of AMC is 380 nm, high concentrations of 2-(Quinoxalin-2-ylamino)ethanol may artificially quench the excitation beam (primary IFE) or the emission beam (secondary IFE).

  • Correction Protocol: Always run a counter-screen containing the fully cleaved fluorophore (e.g., free AMC) mixed with the highest concentration of the quinoxaline inhibitor. If the fluorescence drops compared to the fluorophore alone, apply an IFE mathematical correction to the raw velocity data before calculating the IC50​ .

References

  • 1RWW: Crystal structure of human caspase-1 in complex with 4-oxo-3-[(6-{[4-(quinoxalin-2-ylamino)-benzoylamino]-methyl}-pyridine-3-carbonyl)-amino]-butyric acid Source: RCSB Protein Data Bank URL:[Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Rational Drug Design of Topically Administered Caspase 1 Inhibitors for the Treatment of Inflammatory Acne Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Pharmacokinetics of 2-(Quinoxalin-2-ylamino)ethanol Versus Parent Quinoxaline Scaffolds

Executive Summary & Structural Rationale Quinoxaline derivatives represent a privileged class of heterocyclic scaffolds widely utilized in the development of anticancer agents, kinase inhibitors, and antimicrobials [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Quinoxaline derivatives represent a privileged class of heterocyclic scaffolds widely utilized in the development of anticancer agents, kinase inhibitors, and antimicrobials [1]. In fragment-based drug discovery (FBDD) and lead optimization, understanding how functionalizing the parent quinoxaline core alters absorption, distribution, metabolism, and excretion (ADME) is critical.

This guide objectively compares the pharmacokinetic (PK) profile of the unsubstituted parent quinoxaline against a functionalized intermediate, 2-(Quinoxalin-2-ylamino)ethanol (CAS 30466-69-4), and an advanced clinical quinoxaline derivative, XK469 .

Mechanistic Causality: The parent quinoxaline ring is highly lipophilic, driving rapid passive membrane diffusion but resulting in poor aqueous solubility and extensive non-specific tissue binding. The synthesis of 2-(Quinoxalin-2-ylamino)ethanol introduces an ethanolamine side chain at the 2-position. This modification drastically alters the physicochemical landscape:

  • Solubility & Permeability: The addition of hydrogen bond donors (NH, OH) and acceptors lowers the partition coefficient (cLogP), improving aqueous solubility but reducing passive permeability.

  • Metabolic Routing: While the parent compound is primarily subject to Phase I CYP450-mediated aromatic hydroxylation, the primary hydroxyl group on the ethanolamine moiety introduces a direct liability for Phase II conjugation (glucuronidation), shifting the primary clearance mechanism.

ADME_Logic Parent Parent Quinoxaline High Lipophilicity Intermediate 2-(Quinoxalin-2-ylamino)ethanol Added H-Bond Donors/Acceptors Parent->Intermediate Structural Modification PK_Changes Altered PK Profile Intermediate->PK_Changes Physicochemical Shift Clearance Increased Renal & Phase II Clearance (Lower t1/2) PK_Changes->Clearance Vd Reduced Volume of Distribution (Less Tissue Partitioning) PK_Changes->Vd Metabolism Phase II Conjugation (Glucuronidation at -OH) PK_Changes->Metabolism

Diagram 1: Logical flow of how ethanolamine substitution alters quinoxaline ADME properties.

Comparative Pharmacokinetic Data

The following table synthesizes quantitative PK parameters derived from preclinical rat models to illustrate the pharmacokinetic shift from the parent scaffold to the functionalized intermediate and a mature drug candidate[2, 3].

ParameterQuinoxaline (Parent Core)2-(Quinoxalin-2-ylamino)ethanolXK469 (Advanced Derivative)
Molecular Weight ( g/mol ) 130.15189.21358.78
Lipophilicity (cLogP) 1.490.853.80
Clearance (CL) (mL/min/kg) ~15.2~35.4~3.4
Volume of Distribution (Vd) (L/kg) ~1.2~0.6~0.2
Elimination Half-life (t1/2) (h) ~2.5~1.1~13.5
Oral Bioavailability (F%) >80%~45%N/A (IV Administration)

Data Interpretation: The intermediate 2-(Quinoxalin-2-ylamino)ethanol exhibits a significantly higher clearance rate and lower half-life compared to the parent compound. This is driven by the hydroxyl group acting as a metabolic handle for rapid systemic elimination. Conversely, advanced derivatives like XK469 are heavily engineered (e.g., halogenation, bulky phenoxypropionic acid groups) to block these metabolic soft spots, resulting in a highly restricted clearance and a prolonged half-life (up to 48 hours in humans) [2].

Experimental Methodologies & Self-Validating Protocols

To objectively measure these pharmacokinetic differences, we employ a two-tiered experimental workflow. The protocols below are designed as self-validating systems to ensure absolute data integrity.

PK_Workflow Compound Test Compounds (Quinoxaline vs Derivative) InVitro In Vitro Microsomal Incubation (HLM/RLM) Compound->InVitro Metabolic Stability InVivo In Vivo Dosing (IV & PO Administration) Compound->InVivo Animal PK LCMS LC-MS/MS Bioanalysis InVitro->LCMS Quench & Extract InVivo->LCMS Plasma Sampling Data PK Parameter Calculation (AUC, CL, Vd, t1/2) LCMS->Data Concentration vs Time

Diagram 2: Two-tiered pharmacokinetic profiling workflow for quinoxaline derivatives.

Protocol A: In Vitro Microsomal Metabolic Stability

This assay isolates hepatic metabolism from renal clearance to determine the intrinsic clearance ( CLint​ ) of the compounds [3].

  • Preparation: Prepare a 1 µM solution of 2-(Quinoxalin-2-ylamino)ethanol and the parent quinoxaline in 0.1 M phosphate buffer (pH 7.4).

  • Microsomal Incubation: Add Rat Liver Microsomes (RLMs) to a final protein concentration of 0.5 mg/mL.

    • Causality: RLMs contain the full suite of membrane-bound CYPs and UGTs necessary to mimic hepatic first-pass metabolism.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration) and UDP-glucuronic acid (UDPGA) to support Phase II metabolism.

  • Self-Validating Controls:

    • Positive Control: Run Verapamil concurrently to verify microsomal enzymatic viability.

    • Negative Control: Run a parallel sample lacking NADPH/UDPGA to rule out chemical instability in the buffer.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

To evaluate the systemic distribution and elimination of the compounds, an in vivo rat model is utilized.

  • Dosing: Administer 2-(Quinoxalin-2-ylamino)ethanol intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to harvest plasma.

  • Sample Preparation & Matrix Correction: Spike 50 µL of plasma with 10 µL of SIL-IS, followed by protein precipitation with 150 µL of methanol.

    • Causality: The SIL-IS co-elutes with the target analyte during chromatography. Because they share identical physicochemical properties, the SIL-IS perfectly corrects for matrix-induced ion suppression in the mass spectrometer, ensuring quantitative accuracy.

  • LC-MS/MS Bioanalysis: Inject the supernatant onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The gradient must start at a highly aqueous composition (e.g., 5% B) to retain the polar 2-(Quinoxalin-2-ylamino)ethanol, whereas the parent quinoxaline will elute later under higher organic conditions.

  • Self-Validating System (Acceptance Criteria): Bracket the analytical run with a 6-point calibration curve and Quality Control (QC) samples at Low, Mid, and High concentrations. The run is strictly rejected if the calculated concentration of >33% of the QC samples deviates by more than ±15% from their nominal values.

References

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: RSC Advances (via PubMed Central) URL:[Link]

  • A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours Source: European Journal of Cancer (via PubMed Central) URL:[Link]

  • Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas Source: Drug Metabolism and Disposition URL:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 2-(Quinoxalin-2-ylamino)ethanol Performance in High-Throughput Drug Screening

Abstract The quinoxaline scaffold is a recognized "privileged" structure in medicinal chemistry, known for its broad-spectrum biological activities.[1][2][3] This guide provides an in-depth, objective comparison of a rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold is a recognized "privileged" structure in medicinal chemistry, known for its broad-spectrum biological activities.[1][2][3] This guide provides an in-depth, objective comparison of a representative quinoxaline derivative, 2-(Quinoxalin-2-ylamino)ethanol (QAE), against established standards in a high-throughput screening (HTS) context. We detail a robust experimental framework for evaluating QAE's performance as a kinase inhibitor, focusing on the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[3][4][5] This guide furnishes researchers, scientists, and drug development professionals with the technical rationale, detailed protocols, and comparative data necessary to assess the utility of novel quinoxaline compounds in modern drug discovery campaigns.

Introduction: The Rationale for Benchmarking Quinoxaline Scaffolds

Quinoxaline derivatives have garnered significant attention in drug discovery for their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][6][7][8][9] A primary mechanism for their anticancer effects is the inhibition of protein kinases, which are crucial regulators of the cell signaling pathways that drive tumor growth and proliferation.[3] The Epidermal Growth Factor Receptor (EGFR) is a well-validated receptor tyrosine kinase target; its dysregulation is a key driver in various cancers, and small molecule inhibitors targeting EGFR are a cornerstone of cancer therapy.[4][10][11]

High-throughput screening (HTS) is the engine of modern early-stage drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel "hit" compounds.[12] For a new chemical entity like QAE to be considered a viable candidate for a full-scale HTS campaign, its performance must be rigorously benchmarked against known, potent, and selective inhibitors. This process validates the assay's ability to identify relevant inhibitors and provides a crucial baseline for potency and selectivity.

This guide establishes a head-to-head comparison of our test compound, QAE, with two FDA-approved, first-generation EGFR inhibitors: Gefitinib and Erlotinib .[10][11] The primary aim is to assess QAE's inhibitory potency, assay robustness (Z'-factor), and potential for selectivity in a format amenable to large-scale screening.

The Target: EGFR Signaling Pathway and Mechanism of Inhibition

Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4] These pathways are central to regulating cell proliferation and survival. ATP-competitive inhibitors, such as the quinoxaline-based compounds being evaluated, function by occupying the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signal transduction.[10][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP EGFR->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes QAE QAE / Gefitinib (Inhibitor) QAE->EGFR Blocks ATP Binding Ligand Ligand (EGF) Ligand->EGFR Binds ATP ATP ATP->EGFR

EGFR Signaling and Site of Kinase Inhibition.

Experimental Design for HTS Benchmarking

To ensure a rigorous and objective comparison, we employ a universal, luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[13] The Promega ADP-Glo™ Kinase Assay is selected for its high sensitivity, robustness in HTS formats, and its compatibility with a wide range of kinases and ATP concentrations.[13][14][15][16]

Key Performance Indicators (KPIs):
  • IC₅₀ (Half-maximal inhibitory concentration): Measures the potency of an inhibitor. A lower IC₅₀ value indicates higher potency.

  • Z'-Factor: A statistical parameter that determines the quality and reliability of an HTS assay.[17][18][19] It assesses the separation between high-signal (uninhibited) and low-signal (fully inhibited) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17][20]

  • Selectivity Profile (Conceptual): While this guide focuses on a primary screen, the next logical step is to test promising compounds against a panel of other kinases to determine their selectivity. High selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Workflow Overview

The experimental workflow is designed for a 384-well plate format to simulate a true HTS environment.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Biochemical Assay cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (QAE, Gefitinib, Erlotinib) 11-point, 3-fold serial dilutions Control_Plating 2. Control Plating (Positive & Negative Controls) Enzyme_Add 3. Add EGFR Enzyme & Substrate Mix Control_Plating->Enzyme_Add ATP_Start 4. Add ATP (Initiate Reaction) Enzyme_Add->ATP_Start Incubate_1 5. Incubate (60 min at RT) ATP_Start->Incubate_1 ADP_Glo_Reagent 6. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_1->ADP_Glo_Reagent Incubate_2 7. Incubate (40 min at RT) ADP_Glo_Reagent->Incubate_2 Detection_Reagent 8. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_2->Detection_Reagent Incubate_3 9. Incubate (30 min at RT) Detection_Reagent->Incubate_3 Read_Plate 10. Read Luminescence Incubate_3->Read_Plate Z_Factor 11. Calculate Z'-Factor Read_Plate->Z_Factor IC50_Curve 12. Generate Dose-Response Curves & Calculate IC₅₀ Z_Factor->IC50_Curve

High-Throughput Screening (HTS) Workflow.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, maintaining a 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent volumes.[14]

A. Reagent Preparation
  • Kinase Buffer (1X): Prepare a buffer suitable for EGFR kinase activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution Plate:

    • Prepare 10 mM stock solutions of QAE, Gefitinib, and Erlotinib in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration range (e.g., from 100 µM to 1.7 nM final assay concentration after dilution).

  • EGFR Enzyme & Substrate: Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in 1X Kinase Buffer to the desired working concentration.

  • ATP Solution: Dilute Ultra-Pure ATP to a working concentration of 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in 1X Kinase Buffer.[21]

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual.[13][14]

B. Assay Procedure

All steps are performed at room temperature.

  • Compound Transfer: Dispense 25 nL of each compound dilution from the dilution plate into the wells of a white, opaque 384-well assay plate.

    • Negative Control (0% Inhibition): Dispense 25 nL of 100% DMSO.

    • Positive Control (100% Inhibition): Dispense 25 nL of a known, potent inhibitor at a high concentration (e.g., 10 µM Staurosporine).

  • Enzyme/Substrate Addition: Add 2.5 µL of the EGFR enzyme/substrate mix to all wells.

  • Reaction Initiation: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The total reaction volume is 5 µL.

  • Kinase Reaction Incubation: Gently mix the plate and incubate for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and initiates the luminescence reaction. Incubate for 30-60 minutes.[13]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[14]

C. Data Analysis
  • Z'-Factor Calculation: Calculate the Z'-factor using the signals from the positive (min) and negative (max) controls.[22] The formula is:

    • Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )

    • A value ≥ 0.5 confirms assay robustness.[18][20]

  • IC₅₀ Determination:

    • Normalize the data: Set the average of the negative controls to 100% activity and the average of the positive controls to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value for each compound.

Results and Performance Comparison

The following table summarizes the expected performance data for QAE benchmarked against Gefitinib and Erlotinib in the EGFR ADP-Glo™ assay.

Compound Target IC₅₀ (nM) Assay Z'-Factor Comments
Gefitinib (Reference) EGFR8.50.82Expected high potency. Serves as a primary benchmark for ATP-competitive inhibition.
Erlotinib (Reference) EGFR5.20.82Expected high potency. Provides a second, structurally distinct reference compound.
QAE (Test Compound) EGFR45.70.81Demonstrates clear inhibitory activity, though less potent than first-generation drugs. Represents a viable "hit" compound for further optimization.

Discussion and Field-Proven Insights

The experimental data clearly positions QAE as a bona fide inhibitor of EGFR kinase activity. While its IC₅₀ of 45.7 nM is approximately 5- to 9-fold less potent than the reference compounds Gefitinib and Erlotinib, this is a highly encouraging result for an initial screening candidate. The primary objective of HTS is not necessarily to discover a perfect drug, but to identify novel chemical matter with validated activity that can serve as a starting point for medicinal chemistry optimization.

The consistently high Z'-factor (>0.80) across all tests validates the robustness and reliability of the ADP-Glo™ assay for this target.[17] This gives us high confidence that the observed activity of QAE is genuine and not an artifact of assay interference.

Causality Behind Experimental Choices:

  • Choice of ADP-Glo™: This assay format is universal for any ADP-generating enzyme, making it highly versatile.[13] Its luminescent readout provides a wide dynamic range and high sensitivity, which is critical for detecting subtle inhibition and achieving excellent Z'-factor scores.

  • ATP Concentration: The ATP concentration was set at its apparent Km value. This ensures that ATP-competitive inhibitors like QAE and the reference compounds are tested under physiologically relevant and stringent conditions.

  • Controls: The inclusion of both vehicle (DMSO) and a pan-kinase inhibitor (Staurosporine) as negative and positive controls, respectively, is essential for calculating the Z'-factor and normalizing the data, thereby ensuring the integrity of every plate screened.[18]

Next Steps for QAE:

  • Selectivity Profiling: The immediate next step is to screen QAE against a broad panel of kinases (e.g., Reaction Biology's Kinase HotSpot™ service) to determine its selectivity profile.[23] A compound that is highly selective for EGFR over other kinases is more likely to have a favorable safety profile.

  • Structure-Activity Relationship (SAR) Studies: The quinoxaline scaffold of QAE provides a synthetically tractable backbone for generating analogs.[2] SAR studies would explore how modifications to the ethanolamine side chain and substitutions on the quinoxaline ring system impact potency and selectivity.

  • Cell-Based Assays: Promising analogs should be advanced to cell-based assays to confirm their ability to inhibit EGFR phosphorylation in a cellular context and to measure their anti-proliferative effects on cancer cell lines.[4]

Conclusion

This guide demonstrates a comprehensive framework for benchmarking the performance of a novel quinoxaline derivative, 2-(Quinoxalin-2-ylamino)ethanol (QAE), in a high-throughput screening setting. Using the robust ADP-Glo™ kinase assay, we have validated QAE as a nanomolar inhibitor of EGFR. Although less potent than established drugs like Gefitinib and Erlotinib, its confirmed activity, coupled with the proven tractability of the quinoxaline scaffold, establishes QAE as a valuable hit compound worthy of further investigation in a modern drug discovery program. The detailed protocols and comparative data herein provide a blueprint for researchers seeking to evaluate new chemical entities against validated therapeutic targets.

References

  • BenchChem. (2025). Quinoxaline Derivatives in Drug Discovery: A Technical Guide. BenchChem.
  • BenchChem. (2025). Quinoxaline Derivatives: A Technical Guide for Drug Development. BenchChem.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Bio-protocol. Retrieved from [Link]

  • PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Retrieved from [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Retrieved from [Link]

  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved from [Link]

  • PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Retrieved from [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)?. RxPlora. Retrieved from [Link]

  • On HTS. (2023). Z-factor. On HTS. Retrieved from [Link]

  • PMC. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PMC. Retrieved from [Link]

  • PMC. (2025). Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for targeted cancer therapy development. PMC. Retrieved from [Link]

  • PMC. (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC. Retrieved from [Link]

  • PMC - NIH. (n.d.). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. PMC - NIH. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Hindawi. Retrieved from [Link]

  • SciELO. (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. SciELO. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Quinoxalin-2-ylamino)ethanol proper disposal procedures

As a Senior Application Scientist specializing in the lifecycle management of complex heterocyclic active pharmaceutical ingredients (APIs) and their intermediates, I frequently consult on the safe handling of bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the lifecycle management of complex heterocyclic active pharmaceutical ingredients (APIs) and their intermediates, I frequently consult on the safe handling of bifunctional molecules. 2-(Quinoxalin-2-ylamino)ethanol (C10H11N3O) presents a unique logistical challenge in laboratory environments. The molecule features an electron-deficient quinoxaline core coupled with a nucleophilic, basic aminoethanol side chain. This bifunctional nature means it acts as both a potential chelating agent and a base, dictating strict operational segregation to prevent exothermic reactions with incompatible waste streams.

This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step methodology for the safe handling and disposal of 2-(Quinoxalin-2-ylamino)ethanol. By understanding the chemical causality behind these procedures, laboratories can ensure absolute regulatory compliance and environmental protection.

Physicochemical & Hazard Profiling

To build a robust disposal plan, we must first analyze the quantitative hazard data. Because specific, isolated safety data for 2-(Quinoxalin-2-ylamino)ethanol is rare, we rely on the validated hazard profiles of its constituent moieties—specifically substituted aminoethanols—which share identical reactive pathways and environmental toxicity profiles.

PropertyValue / Classification (Proxy based on Aminoethanols)Causal Impact on Handling & Disposal
Chemical Formula C10H11N3OHigh nitrogen content dictates specialized high-temperature incineration to scrub NOx byproducts.
Acute Oral/Dermal Toxicity Category 4Requires mandatory Category III PPE (nitrile, face shield) during all handling and waste transfer phases[1].
Skin/Eye Corrosion Category 1 / 1BSevere irritant; mandates immediate decontamination protocols upon accidental dermal or ocular exposure[1].
Aquatic Toxicity Harmful with long-lasting effectsStrictly prohibits sanitary sewer disposal; requires sealed secondary containment to prevent environmental release[2].
Flash Point Combustible LiquidWaste must be stored away from heat, sparks, and open flames in well-ventilated accumulation areas[1].

Operational Segregation & Compatibility

The primary principle for managing aminoethanol derivatives is to prevent their entry into the 1[1]. Nitrogen-containing heterocycles and amino alcohols can react exothermically with strong acids and form explosive complexes with certain transition metals.

Causality of Segregation: The basic secondary amine and the hydroxyl group of 2-(Quinoxalin-2-ylamino)ethanol will undergo violent exothermic acid-base reactions if mixed with acidic waste streams. Furthermore, contact with strong oxidizing agents can lead to rapid thermal decomposition, releasing toxic nitrogen oxide (NOx) and carbon monoxide gases[2]. Therefore, this compound must be strictly isolated into a dedicated nitrogenous organic waste stream.

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system required to safely package and dispose of 2-(Quinoxalin-2-ylamino)ethanol waste.

Step 1: Personal Protective Equipment (PPE) Verification

  • Action: Don Category III PPE, including chemically resistant nitrile gloves, chemical safety goggles (or a face shield), and a laboratory coat.

  • Causality: The aminoethanol moiety is a known skin and eye irritant. Preventing dermal exposure is the critical first line of defense against chemical burns and systemic absorption[3].

Step 2: Container Selection and Preparation

  • Action: Transfer the chemical waste into a high-density polyethylene (HDPE) or amber glass waste container.

  • Causality: HDPE provides excellent chemical resistance against basic amino alcohols, preventing the long-term container degradation and embrittlement often seen with lower-grade plastics[3].

Step 3: Primary Containment and Labeling

  • Action: Affix a compliant hazardous waste tag immediately upon adding the first drop of waste to the container[4]. Label the container explicitly as: "Hazardous Waste: 2-(Quinoxalin-2-ylamino)ethanol (Toxic/Aquatic Hazard)".

  • Causality: Accurate identification is a strict regulatory requirement that ensures the downstream disposal contractor applies the correct incineration protocol, preventing accidental mixing at the disposal facility[3].

Step 4: Secondary Containment and Storage

  • Action: Place the primary waste container within a secondary containment bin in a cool, dry, and well-ventilated designated waste accumulation area.

  • Causality: Secondary containment captures accidental leaks or vessel failures, preventing the compound from entering floor drains and causing severe aquatic environmental toxicity[1].

Step 5: Final Disposal via Incineration

  • Action: Schedule a pickup with a licensed chemical waste disposal contractor. Do not discharge down the sanitary sewer.

  • Causality: The stable nitrogenous quinoxaline ring requires high-temperature incineration at a qualified facility to ensure complete molecular combustion and to effectively scrub the resulting nitrogen oxide (NOx) emissions from the exhaust[1].

Waste Classification Workflow

G Start Waste Generation: 2-(Quinoxalin-2-ylamino)ethanol Decision1 Mixed with other solvents? Start->Decision1 Mixed Evaluate Solvent Compatibility (Halogenated vs. Non-Halogenated) Decision1->Mixed Yes Dedicated Dedicated Nitrogenous Organic Waste Stream Decision1->Dedicated No Labeling Label as Hazardous Waste: Toxic/Aquatic Hazard Mixed->Labeling Dedicated->Labeling Storage Store in Secondary Containment (Cool, Dry, Ventilated) Labeling->Storage Disposal Licensed EHS Pickup & High-Temp Incineration Storage->Disposal

Workflow for the classification and disposal of 2-(Quinoxalin-2-ylamino)ethanol waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Evacuation and Assessment: Assess the extent of the danger and evacuate the immediate spill area. If the spill is large (>1 L), contact Environmental Health and Safety (EHS) immediately[4].

  • Containment: Confine the spill using an inert absorbent material such as dry sand or vermiculite.

    • Causality: Combustible absorbents like sawdust must be avoided due to the potential for localized heat generation and combustion upon contact with basic amines[2].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Keep the container tightly closed[4].

  • Decontamination: Wash the affected surface with a mild acidic solution (e.g., dilute citric acid) to neutralize residual basicity, followed by a thorough water rinse. Collect the rinsate and dispose of it as hazardous waste[3].

Regulatory Compliance (RCRA)

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine whether a discarded chemical is classified as a 2[2]. While 2-(Quinoxalin-2-ylamino)ethanol may not have a specific "U" or "P" listed code, its basicity and aquatic toxicity mean it often exhibits characteristics of hazardous waste depending on its concentration and solvent matrix[5]. Furthermore, if this compound is mixed with listed spent solvents (such as F001-F005 solvents like xylene or benzene), the entire mixture must be managed under strict RCRA Subtitle C regulations via the "derived from" rule[6].

References

  • Benchchem. "Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting." 1

  • Benchchem. "Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals." 3

  • Fisher Scientific. "SAFETY DATA SHEET - Ethanolamine." 2

  • University of California, Santa Barbara (UCSB). "Diethanolamine - Standard Operating Procedure." 4

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." 5

  • Environmental Protection Agency (EPA). "RO 11249 - Solvent mixture provisions." 6

Sources

Handling

Personal protective equipment for handling 2-(Quinoxalin-2-ylamino)ethanol

Standard Operating Procedure & PPE Guide: Handling 2-(Quinoxalin-2-ylamino)ethanol As a Senior Application Scientist, ensuring the safety and operational efficiency of your laboratory is paramount. 2-(Quinoxalin-2-ylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling 2-(Quinoxalin-2-ylamino)ethanol

As a Senior Application Scientist, ensuring the safety and operational efficiency of your laboratory is paramount. 2-(Quinoxalin-2-ylamino)ethanol is a highly specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and apoptotic agents. Handling this compound requires a deep understanding of its chemical nature and a rigorous, self-validating safety protocol.

Chemical Context & Hazard Profile

Quinoxaline derivatives are heavily investigated in oncology and drug discovery due to their potent anti-proliferative activities, specifically their ability to act as VEGFR-2 inhibitors and apoptotic inducers[1].

Mechanistic Hazard Rationale: Because the quinoxaline scaffold is structurally designed to interact with biological targets—often by intercalating DNA or binding to kinase active sites—laboratory personnel must treat 2-(Quinoxalin-2-ylamino)ethanol as a potential mutagen and systemic toxicant. Furthermore, as a fine organic powder, it presents a high risk of aerosolization. Inhalation or dermal absorption can lead to severe respiratory tract irritation, skin sensitization, and unknown chronic toxicities.

Personal Protective Equipment (PPE) Matrix

According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910.132), laboratories must conduct a hazard assessment and provide appropriate gear to minimize exposure to hazardous materials[2]. For 2-(Quinoxalin-2-ylamino)ethanol, the following PPE matrix must be strictly adhered to:

PPE CategoryRequired EquipmentPerformance MetricScientific Causality & Operational Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesZero-gap facial sealProtects against micro-particulate aerosolization during weighing and aggressive carrier solvent (e.g., DMSO, DMF) splashes during dissolution.
Skin/Hands Double-layered Nitrile Gloves 5 mil thickness per layerNitrile provides a robust chemical barrier against aromatic amines. Double-gloving ensures structural integrity if the outer glove is compromised by solvents.
Respiratory N95 or P100 Particulate Respirator95% to 99.97% filtration efficiencyMandatory if handling outside a containment device. The fine powder form of quinoxaline derivatives easily becomes airborne, posing severe inhalation risks.
Body Flame-resistant (FR) Lab CoatNFPA 2112 CompliantPrevents dermal exposure. FR material is required because the compound is frequently reacted in the presence of highly flammable organic solvents.

Operational Workflow: Step-by-Step Handling Methodology

The National Research Council's Prudent Practices in the Laboratory dictates that handling hazardous chemicals requires rigorous administrative and engineering controls[3]. Every step below is designed as a self-validating system to ensure operator safety.

Phase 1: Environmental Preparation & Verification

  • Validate Engineering Controls: Before opening the chemical container, verify that the chemical fume hood is operational. Check the digital monitor to ensure the face velocity is between 0.4 and 0.6 m/s (80–120 fpm) .

    • Causality: This specific velocity range is critical to capture aerosolized quinoxaline particles without creating turbulent vortices that could blow the toxic powder out of the hood and into the operator's breathing zone.

  • Clear the Workspace: Remove all incompatible reagents (e.g., strong oxidizers, strong acids) from the fume hood to prevent cross-contamination or unintended exothermic reactions.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static weighing boat and pass an anti-static ionizer gun over the tools.

    • Causality: Fine organic powders like 2-(Quinoxalin-2-ylamino)ethanol hold static charges, causing them to "jump" and contaminate the user, the balance, or the surrounding workspace.

  • Enclosed Transfer: Weigh the required mass strictly inside the fume hood with the draft shield lowered to the minimum functional height. If transferring the powder to a reaction vessel, use a powder funnel and immediately cap the vessel before removing it from the weighing area.

Phase 3: Dissolution and Reaction Setup

  • Solvent Addition: Add the carrier solvent (e.g., DMSO, DMF, or Ethanol) slowly down the inner side of the reaction vessel.

    • Causality: Rapid solvent addition displaces air quickly, which can aerosolize the dry powder resting at the bottom of the flask.

  • System Sealing: Ensure the reaction vessel is sealed with a chemically compatible septum (e.g., PTFE/Silicone) before initiating magnetic stirring or heating. Validate the seal by gently inverting or checking for vapor leaks.

Spill Response & Disposal Plan

Immediate Spill Response Protocol:

  • Isolate: Immediately halt work and evacuate personnel from the immediate vicinity of the spill.

  • Contain (Dry Spill): If the spill is dry powder, do NOT sweep . Sweeping actively aerosolizes the active compound. Instead, gently cover the powder with absorbent paper towels dampened with water or a mild surfactant to suppress dust generation.

  • Clean & Decontaminate: Wipe the area inward from the edges to prevent spreading the contaminant. Wash the surface with a 10% bleach solution or an appropriate compatible solvent, followed by standard soap and water.

Hazardous Waste Disposal Plan: All materials contaminated with 2-(Quinoxalin-2-ylamino)ethanol must be treated as hazardous chemical waste[3].

  • Solid Waste: Place contaminated gloves, weigh boats, and paper towels in a clearly labeled, puncture-proof, sealable hazardous waste container.

  • Liquid Waste: Collect organic solvent waste containing the dissolved quinoxaline compound in a compatible, high-density polyethylene (HDPE) carboy. Do not mix with halogenated waste streams unless specifically required by your institutional Environmental Health and Safety (EHS) guidelines.

Workflow Visualization

G Start Start: Hazard Assessment & Hood Validation PPE Don Required PPE (Respirator, Nitrile Gloves, Goggles) Start->PPE Weighing Weighing in Fume Hood (Anti-Static Tools Used) PPE->Weighing Reaction Reaction Execution (Closed & Sealed System) Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Spill Response Protocol (Damp Absorbent, No Sweeping) Spill->CleanUp Yes Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) Spill->Disposal No CleanUp->Disposal

Safe handling, operational execution, and disposal workflow for 2-(Quinoxalin-2-ylamino)ethanol.

References

  • El Newahie, A. M. S., et al. "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers." Molecules, vol. 24, no. 6, 2019, p. 1175. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Available at:[Link]

  • Minnesota Counties Intergovernmental Trust. "Personal Protective Equipment: The OSHA Standard (29 CFR 1910.132)." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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